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  • Product: 3-(Piperidin-2-yl)benzamide hydrochloride
  • CAS: 2548993-95-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Piperidin-2-yl)benzamide HCl: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The benzamide moiety and the piperidine ring are two of the most prolific pharmacophores in modern medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety and the piperidine ring are two of the most prolific pharmacophores in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their combination in 3-(Piperidin-2-yl)benzamide hydrochloride presents a compelling scaffold for the development of novel therapeutics. While extensive public-domain data on this specific isomer is limited, this guide synthesizes information from closely related analogs to provide a comprehensive technical overview. We will explore plausible synthetic routes, expected analytical characteristics, potential biological targets, and a framework for its evaluation in drug discovery programs. This document serves as a roadmap for researchers looking to investigate the therapeutic potential of this promising, yet underexplored, chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The benzamide functional group is a cornerstone of drug design, valued for its ability to participate in hydrogen bonding interactions with biological targets and its metabolic stability.[1][2] Similarly, the piperidine ring, a saturated heterocycle, is a common feature in both centrally and peripherally acting pharmaceuticals. Its conformational flexibility and the presence of a basic nitrogen atom are key to its frequent use in constructing molecules that effectively interact with a wide range of biological targets.[3][4]

The conjunction of these two scaffolds in the form of piperidinyl-benzamide derivatives has led to the discovery of compounds with a wide array of pharmacological activities, including but not limited to, the treatment of cardiovascular diseases, cancer, and central nervous system disorders.[2][5][6] This guide will focus on the technical aspects of 3-(Piperidin-2-yl)benzamide HCl, a specific isomer with significant, yet largely untapped, therapeutic potential.

Physicochemical Properties and Structural Features

The chemical structure of 3-(Piperidin-2-yl)benzamide HCl combines a benzamide ring substituted at the 3-position with a piperidine ring linked at its 2-position. The hydrochloride salt form enhances its aqueous solubility, a desirable property for pharmaceutical development.

PropertyPredicted ValueSource
Molecular FormulaC12H17ClN2ON/A
Molecular Weight240.73 g/mol N/A
XlogP1.8N/A
Hydrogen Bond Donors3N/A
Hydrogen Bond Acceptors2N/A

Note: These values are predicted and should be confirmed by empirical analysis.

The presence of a chiral center at the 2-position of the piperidine ring means that 3-(Piperidin-2-yl)benzamide can exist as two enantiomers, (R)- and (S)-3-(Piperidin-2-yl)benzamide. The stereochemistry can significantly impact the compound's pharmacological activity and should be a key consideration in any drug development program.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-(Piperidin-2-yl)benzamide involves the amidation of a suitable benzoic acid derivative with 2-aminopiperidine, or a related coupling reaction. A plausible multi-step synthesis is outlined below:

Synthetic Pathway 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopiperidine 3-Cyanopiperidine 3-Cyanopyridine->3-Cyanopiperidine Hydrogenation (e.g., H2, Pd/C) Piperidin-3-ylmethanamine Piperidin-3-ylmethanamine 3-Cyanopiperidine->Piperidin-3-ylmethanamine Reduction (e.g., LiAlH4) N-Boc-Piperidin-3-ylmethanamine N-Boc-Piperidin-3-ylmethanamine Piperidin-3-ylmethanamine->N-Boc-Piperidin-3-ylmethanamine Boc Protection Boc-protected intermediate Boc-protected intermediate N-Boc-Piperidin-3-ylmethanamine->Boc-protected intermediate Amide Coupling (with 3-carboxybenzamide derivative) 3-(Piperidin-2-yl)benzamide 3-(Piperidin-2-yl)benzamide Boc-protected intermediate->3-(Piperidin-2-yl)benzamide Boc Deprotection (e.g., TFA or HCl) 3-(Piperidin-2-yl)benzamide HCl 3-(Piperidin-2-yl)benzamide HCl 3-(Piperidin-2-yl)benzamide->3-(Piperidin-2-yl)benzamide HCl Salt Formation (HCl in ether)

Caption: A plausible synthetic workflow for 3-(Piperidin-2-yl)benzamide HCl.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2-(aminomethyl)piperidine

  • To a solution of commercially available 2-(aminomethyl)piperidine in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, filter, and concentrate under reduced pressure to yield N-Boc-2-(aminomethyl)piperidine.

Step 2: Amide Coupling

  • To a solution of 3-carboxybenzamide in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HOBt).

  • Add the N-Boc-2-(aminomethyl)piperidine from the previous step to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Extract the product into an organic solvent and wash with aqueous solutions to remove impurities.

  • Dry the organic layer and concentrate to obtain the Boc-protected intermediate.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in the chosen solvent.

  • Stir the reaction until the deprotection is complete, as monitored by LC-MS.

  • Remove the solvent under reduced pressure to yield the crude 3-(Piperidin-2-yl)benzamide HCl.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product.

Analytical Characterization (Expected)

The structure and purity of the synthesized 3-(Piperidin-2-yl)benzamide HCl should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the benzamide ring, and aliphatic protons from the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would be indicative of the 2-substitution pattern.[9]

    • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the amide, the aromatic carbons of the benzamide ring, and the aliphatic carbons of the piperidine ring are expected.[10]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[11][12]

  • High-Performance Liquid Chromatography (HPLC):

    • The purity of the final compound should be assessed by reverse-phase HPLC. A single major peak with a purity of >95% is generally required for biological testing.

Potential Mechanism of Action and Therapeutic Applications

The pharmacological profile of 3-(Piperidin-2-yl)benzamide HCl is not yet defined in the scientific literature. However, based on the activities of its structural analogs, several potential mechanisms of action and therapeutic applications can be hypothesized.[1][2]

G-Protein Coupled Receptors (GPCRs)

Piperidinyl benzamides have been extensively investigated as ligands for a variety of GPCRs.[13][14]

  • Dopamine and Serotonin Receptors: The benzamide scaffold is a well-known pharmacophore for dopamine D2 and serotonin 5-HT4 receptors.[1][2] Compounds targeting these receptors have applications in the treatment of psychosis, nausea, and gastrointestinal motility disorders.

  • Chemokine Receptors: Certain benzamide derivatives have shown antagonistic activity at chemokine receptors, suggesting potential applications in inflammatory diseases.[2]

GPCR_Signaling cluster_0 Potential GPCR Targets Dopamine D2 Receptor Dopamine D2 Receptor Downstream Signaling\n(e.g., cAMP modulation) Downstream Signaling (e.g., cAMP modulation) Dopamine D2 Receptor->Downstream Signaling\n(e.g., cAMP modulation) Serotonin 5-HT4 Receptor Serotonin 5-HT4 Receptor Downstream Signaling\n(e.g., Gs-pathway activation) Downstream Signaling (e.g., Gs-pathway activation) Serotonin 5-HT4 Receptor->Downstream Signaling\n(e.g., Gs-pathway activation) Chemokine Receptors Chemokine Receptors Downstream Signaling\n(e.g., calcium mobilization) Downstream Signaling (e.g., calcium mobilization) Chemokine Receptors->Downstream Signaling\n(e.g., calcium mobilization) 3-(Piperidin-2-yl)benzamide HCl 3-(Piperidin-2-yl)benzamide HCl 3-(Piperidin-2-yl)benzamide HCl->Dopamine D2 Receptor Antagonist? 3-(Piperidin-2-yl)benzamide HCl->Serotonin 5-HT4 Receptor Agonist/Antagonist? 3-(Piperidin-2-yl)benzamide HCl->Chemokine Receptors Antagonist?

Caption: Potential GPCR targets and signaling pathways for 3-(Piperidin-2-yl)benzamide HCl.

Enzyme Inhibition

The benzamide scaffold is also present in a number of enzyme inhibitors.

  • Histone Deacetylases (HDACs): Some benzamide derivatives have been identified as HDAC inhibitors, which have applications in cancer therapy.[6]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Piperidyl benzamide derivatives have been discovered as inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity.[15]

A Framework for Drug Discovery and Development

For researchers interested in exploring the therapeutic potential of 3-(Piperidin-2-yl)benzamide HCl, a systematic drug discovery workflow is essential.

Drug_Discovery_Workflow cluster_1 Discovery Phase cluster_2 Development Phase Synthesis & Characterization Synthesis & Characterization In Vitro Screening In Vitro Screening Synthesis & Characterization->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Identification->In Vivo Efficacy Studies Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development

Caption: A generalized workflow for the discovery and development of novel therapeutics based on the 3-(Piperidin-2-yl)benzamide HCl scaffold.

In Vitro Screening Cascade

A primary screening campaign should be conducted against a panel of relevant biological targets, informed by the known pharmacology of related compounds. This could include:

  • Receptor Binding Assays: To determine the affinity of the compound for a panel of GPCRs.

  • Enzyme Inhibition Assays: To assess the inhibitory potency against enzymes like HDACs and 11β-HSD1.

  • Cell-Based Functional Assays: To evaluate the functional activity (agonist or antagonist) of the compound at its target(s).

Lead Optimization

Once a promising hit is identified, a lead optimization campaign would be initiated to improve its potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and testing of a library of analogs with modifications at various positions of the benzamide and piperidine rings.

In Vivo Evaluation

Promising lead compounds would then be advanced to in vivo studies in relevant animal models of disease to assess their efficacy, safety, and pharmacokinetic profile.

Conclusion

While direct experimental data for 3-(Piperidin-2-yl)benzamide HCl is not extensively available in the public domain, the analysis of its constituent pharmacophores and structurally related analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. Its straightforward, albeit hypothetical, synthesis and the rich pharmacological landscape of the broader piperidinyl-benzamide class make it an attractive starting point for drug discovery campaigns targeting a range of diseases. This technical guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity, from its synthesis and characterization to its potential therapeutic applications. The insights provided herein are intended to catalyze further research and unlock the full therapeutic potential of the 3-(Piperidin-2-yl)benzamide scaffold.

References

  • WO2014170786A1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google P
  • Synthesis and Smo Activity of Some Novel Benzamide Deriv
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  • Supporting Inform
  • Novel N-(3-hydroxy-4-piperidinyl)
  • WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)
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  • CN104387315A - Compound I and (R)
  • N-(3-hydroxy-4-piperidinyl)
  • Discovery and Optimization of Piperidyl Benzamide Derivatives as a Novel Class of 11beta-HSD1 Inhibitors - PubMed. (2009, March 15).
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC. (2024, May 24).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).
  • An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs - Benchchem. (n.d.).
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed. (2024, June 13).
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  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025, September 6).
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  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка. (n.d.).
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Exploratory

An In-Depth Technical Guide to 3-(Piperidin-2-yl)benzamide Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 3-(Piperidin-2-yl)benzamide Hydrochloride, a heterocyclic compound featuring a piperidine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-(Piperidin-2-yl)benzamide Hydrochloride, a heterocyclic compound featuring a piperidine moiety linked to a benzamide scaffold. This structural combination is of significant interest in medicinal chemistry and drug development due to the prevalence of both piperidine and benzamide motifs in a wide range of pharmacologically active agents.[1] This document delineates the fundamental physicochemical properties of the molecule, proposes a robust synthetic pathway for its preparation, and details a self-validating analytical workflow for its structural confirmation and purity assessment. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical calculations with established, field-proven methodologies to provide a reliable resource for the study and application of this compound.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a compound is the foundation of all subsequent research. The structure of 3-(Piperidin-2-yl)benzamide is derived from its IUPAC name: a piperidine ring is attached via its second carbon (C2) to the third position (C3) of a benzamide molecule. The hydrochloride salt is formed by the protonation of the basic secondary amine within the piperidine ring.

While no experimental data for this specific molecule is broadly published, its core properties can be accurately determined. The molecular formula for the free base, 3-(piperidin-2-yl)benzamide, is C₁₂H₁₆N₂O, which has been confirmed in public chemical databases. From this, the precise formula and molecular weight of the hydrochloride salt are derived.

Table 1: Physicochemical Properties of 3-(Piperidin-2-yl)benzamide and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Molecular Formula C₁₂H₁₆N₂OC₁₂H₁₇ClN₂OCalculated
Molecular Weight 204.27 g/mol 240.73 g/mol Calculated
Monoisotopic Mass 204.12627 Da240.10294 DaPubChemLite
SMILES C1CCNC(C1)C2=CC(=CC=C2)C(=O)NC1CCNC(C1)C2=CC(=CC=C2)C(=O)N.ClPubChemLite
InChIKey MFJKBSLXWOAIAF-UHFFFAOYSA-NMFJKBSLXWOAIAF-UHFFFAOYSA-NPubChemLite
Predicted XlogP 1.0N/APubChemLite
Hydrogen Bond Donors 23Calculated
Hydrogen Bond Acceptors 22Calculated

Proposed Synthesis and Purification Strategy

A robust and reproducible synthetic route is critical for obtaining high-purity material for research and development. While a specific synthesis for 3-(Piperidin-2-yl)benzamide hydrochloride is not documented, a logical and efficient pathway can be proposed based on well-established organometallic and reduction methodologies. Transition metal catalysts are instrumental in the synthesis of piperidine scaffolds.[2] The proposed route begins with the corresponding pyridine precursor, 3-(pyridin-2-yl)benzamide, which is then subjected to catalytic hydrogenation to yield the target piperidine ring.

Rationale for Synthetic Route

The choice of a catalytic hydrogenation of a pyridine precursor is based on its high efficiency and stereochemical control, which are frequently employed in the synthesis of piperidine derivatives.[2] This method avoids harsh conditions and often proceeds with high yield. The final step, salt formation, is a standard procedure to improve the crystallinity, stability, and aqueous solubility of amine-containing compounds.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process following the creation of the pyridine precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocyclic Reduction cluster_2 Step 3: Salt Formation A 3-Bromobenzamide + 2-Tributylstannylpyridine B 3-(Pyridin-2-yl)benzamide A->B Stille Coupling (e.g., Pd(PPh₃)₄, Toluene, Reflux) C 3-(Piperidin-2-yl)benzamide (Free Base) B->C Catalytic Hydrogenation (e.g., H₂, PtO₂, Acetic Acid) D 3-(Piperidin-2-yl)benzamide HCl (Final Product) C->D Acidification (e.g., HCl in Dioxane)

Caption: Proposed synthetic workflow for 3-(Piperidin-2-yl)benzamide HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Pyridin-2-yl)benzamide (Precursor)

  • To a degassed solution of 3-bromobenzamide (1.0 eq) and 2-tributylstannylpyridine (1.1 eq) in toluene (0.1 M), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux under an inert nitrogen atmosphere for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-(pyridin-2-yl)benzamide.

Step 2: Synthesis of 3-(Piperidin-2-yl)benzamide (Free Base)

  • Dissolve 3-(pyridin-2-yl)benzamide (1.0 eq) in glacial acetic acid (0.2 M).

  • Add platinum(IV) oxide (Adam's catalyst, 0.1 eq) to the solution.

  • Place the reaction vessel in a Parr hydrogenation apparatus and subject it to hydrogen gas (50 psi).

  • Shake the reaction at room temperature for 24-48 hours, or until hydrogen uptake ceases. Monitor the reaction by LC-MS to confirm the full reduction of the pyridine ring.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base, 3-(piperidin-2-yl)benzamide.

Step 3: Formation of 3-(Piperidin-2-yl)benzamide Hydrochloride

  • Dissolve the purified free base in a minimal amount of methanol or ethyl acetate.

  • Add a 4M solution of hydrogen chloride in 1,4-dioxane (1.1 eq) dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 3-(Piperidin-2-yl)benzamide hydrochloride salt.

Analytical Characterization Workflow

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of the final compound. This self-validating system ensures that each analytical result corroborates the others, providing a high degree of confidence in the material's quality. The characterization of similar benzamide derivatives relies on a combination of chromatographic and spectroscopic techniques.[3][4]

G cluster_0 cluster_1 A Synthesized 3-(Piperidin-2-yl)benzamide HCl B HPLC-UV A->B Purity Assessment C LC-MS A->C Molecular Weight Confirmation D ¹H & ¹³C NMR A->D Structural Elucidation E FT-IR A->E Functional Group Identification F Verified Compound (>95% Purity) B->F C->F D->F E->F

Caption: Comprehensive analytical workflow for compound validation.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any residual starting materials, byproducts, or impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to all other peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound, providing direct evidence of its identity.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Method: Infuse a dilute solution of the sample in methanol directly or use the eluent from the HPLC system.

  • Ionization Mode: Positive ESI mode.

  • Expected Outcome: Detection of the protonated molecular ion [M+H]⁺ for the free base at m/z ≈ 205.13. This result directly confirms the molecular weight of the core molecule.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic structure, connectivity, and chemical environment of the hydrogen and carbon atoms, serving as the definitive proof of structure.[5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Expected ¹H NMR Signals:

    • Aromatic protons on the benzamide ring (approx. δ 7.5-8.5 ppm).

    • Amide protons (-CONH₂) appearing as broad singlets (approx. δ 7.0-8.0 ppm).

    • Protons on the piperidine ring, including the methine proton at C2 and methylene protons at C3-C6 (a complex multiplet region, approx. δ 1.5-3.5 ppm).

    • A broad signal for the protonated amine (N-H) in the piperidine ring.

  • Expected ¹³C NMR Signals:

    • A signal for the carbonyl carbon of the amide (approx. δ 165-170 ppm).

    • Signals for the aromatic carbons (approx. δ 120-140 ppm).

    • Signals for the aliphatic carbons of the piperidine ring (approx. δ 20-60 ppm).

Conclusion

This guide establishes the foundational chemical identity of 3-(Piperidin-2-yl)benzamide hydrochloride, presenting a calculated molecular formula of C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol . A plausible, high-yield synthetic strategy via catalytic hydrogenation of a pyridine precursor has been detailed, providing a clear path for its laboratory preparation. Furthermore, a rigorous, multi-faceted analytical workflow employing HPLC, MS, and NMR has been outlined to ensure the verifiable purity and structural integrity of the synthesized compound. This comprehensive technical resource provides drug discovery and development professionals with the essential knowledge required to synthesize, characterize, and utilize 3-(Piperidin-2-yl)benzamide hydrochloride in further research endeavors.

References

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. (2017). Molecules, 23(1), 59. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. Available at: [Link]

  • Vijayakumar, A., Prathebha, K., & Kala, A. (n.d.). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research. Available at: [Link]

  • Javed, T., et al. (2013). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. International Journal of ChemTech Science, 11(1), 12-24. Available at: [Link]

  • US EPA CompTox Chemicals Dashboard. (2025). 3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide Properties. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts, 9(11), 932. Available at: [Link]

  • Shinde, S. B., et al. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 7(1), 133-138. Available at: [Link]

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Foundational

3-(Piperidin-2-yl)benzamide vs. 3-(Piperidin-3-yl)benzamide structural differences

An In-depth Technical Guide to the Structural, Physicochemical, and Pharmacological Divergence of 3-(Piperidin-2-yl)benzamide and 3-(Piperidin-3-yl)benzamide Abstract Positional isomerism represents a critical variable i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural, Physicochemical, and Pharmacological Divergence of 3-(Piperidin-2-yl)benzamide and 3-(Piperidin-3-yl)benzamide

Abstract

Positional isomerism represents a critical variable in medicinal chemistry, where a subtle shift in the connectivity of a substituent can profoundly alter a molecule's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. This technical guide provides an in-depth comparative analysis of two such positional isomers: 3-(Piperidin-2-yl)benzamide and 3-(Piperidin-3-yl)benzamide. By dissecting their structural nuances, synthetic pathways, and pharmacological implications, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly minor change in the linkage point on the piperidine ring dictates a cascade of divergent molecular behaviors.

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

The benzamide moiety and the piperidine ring are independently recognized as "privileged scaffolds" in drug discovery.[1] The benzamide group is a versatile hydrogen bond donor and acceptor, integral to the structure of numerous approved drugs.[2] The piperidine ring, a saturated heterocycle, introduces a basic nitrogen atom crucial for target engagement and imparts favorable physicochemical properties such as aqueous solubility.[1] The combination of these two pharmacophores creates a vast chemical space for therapeutic innovation.[3]

This guide focuses on the critical distinction that arises from the point of attachment between these two key fragments. By moving the benzamide substituent from the 2-position to the 3-position of the piperidine ring, we fundamentally alter the molecule's architecture. This exploration will illuminate why such isomeric pairs are not interchangeable and how their unique properties can be leveraged in rational drug design.

Core Structural and Physicochemical Analysis

The foundational differences between 3-(Piperidin-2-yl)benzamide and 3-(Piperidin-3-yl)benzamide stem directly from their unique atomic connectivity.

Isomerism and Chirality

The defining structural difference is the covalent bond between the benzamide's phenyl ring and the piperidine ring.

  • 3-(Piperidin-2-yl)benzamide : The benzamide group is attached to the carbon atom adjacent to the piperidine nitrogen (C2). This C2 carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S).[4]

  • 3-(Piperidin-3-yl)benzamide : The benzamide group is attached to the carbon atom beta to the piperidine nitrogen (C3). This C3 carbon is also a stereocenter, resulting in (R) and (S) enantiomers.[5]

This inherent chirality is a critical feature, as biological systems are themselves chiral. Enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.

G cluster_0 3-(Piperidin-2-yl)benzamide cluster_1 3-(Piperidin-3-yl)benzamide a Benzamide at C2 b Chiral Center at C2* a->b Defines Isomer c Benzamide at C3 d Chiral Center at C3* c->d Defines Isomer

Caption: Core structural difference and resulting chirality.

Conformational Landscape

The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric strain. The position of the bulky benzamide substituent dictates the conformational equilibrium between axial and equatorial positions.

  • For 3-(Piperidin-2-yl)benzamide : The benzamide group at the C2 position experiences 1,3-diaxial interactions with hydrogens on C4 and C6 when in the axial position. This steric hindrance generally favors the equatorial conformation.

  • For 3-(Piperidin-3-yl)benzamide : An axial benzamide group at C3 interacts with hydrogens on C1 (the nitrogen-bound hydrogen) and C5. The energetic penalty for this interaction differs from the 2-substituted isomer, leading to a distinct conformational preference.

These conformational differences are not trivial; they directly influence the three-dimensional shape of the molecule and how it presents its pharmacophoric features to a biological target.

G cluster_0 2-Substituted Piperidine cluster_1 3-Substituted Piperidine C2_eq Equatorial (Favored) C2_ax Axial (Disfavored) C2_eq->C2_ax Ring Flip C2_ax->C2_eq Ring Flip C3_eq Equatorial (Favored) C3_ax Axial (Disfavored) C3_eq->C3_ax Ring Flip C3_ax->C3_eq Ring Flip

Caption: Conformational equilibrium in substituted piperidines.

Comparative Physicochemical Properties

While the molecular formula and weight are identical, the positional isomerism induces subtle but significant changes in calculated physicochemical properties that govern drug-like behavior.

Property3-(Piperidin-2-yl)benzamide3-(Piperidin-3-yl)benzamide Derivative¹Data Source
Molecular Formula C₁₂H₁₆N₂OC₁₂H₁₄FN₃O₃PubChem[4][5]
Molecular Weight 204.27 g/mol 267.26 g/mol PubChem[4][5]
XLogP3 1.01.3PubChem[4][5]
H-Bond Donors 22ChemScene[6]
H-Bond Acceptors 24ChemScene, PubChem[5][6]
Topological Polar Surface Area (TPSA) 49.3 Ų87.0 ŲPubChem, ChemScene[5][6]

¹Note: Data for the exact 3-(Piperidin-3-yl)benzamide is limited; data for a closely related derivative, 3-fluoro-5-nitro-N-[(3R)-piperidin-3-yl]benzamide, is used for comparison where necessary.[5]

These differences in lipophilicity (XLogP) and polar surface area (TPSA) can influence a compound's solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis and Spectroscopic Characterization

The synthesis and analytical confirmation of these isomers require distinct strategies and careful interpretation of spectroscopic data.

Synthetic Strategies

The most common approach to synthesizing these molecules is through amide bond formation, coupling a benzoic acid derivative with the appropriate aminopiperidine.[1] The choice of starting material is dictated by the target isomer.

  • For 3-(Piperidin-2-yl)benzamide : The synthesis would involve coupling 3-bromobenzoic acid (or a similar activated benzoic acid) with a protected 2-aminopiperidine.

  • For 3-(Piperidin-3-yl)benzamide : The synthesis requires coupling with a protected 3-aminopiperidine. The synthesis of enantiomerically pure 3-aminopiperidine derivatives often starts from chiral precursors like L-glutamic acid.

Causality in Experimental Choice: A Boc (tert-butyloxycarbonyl) protecting group is frequently used for the piperidine nitrogen. This is because the unprotected amine is nucleophilic and would interfere with the desired amide coupling reaction. The Boc group is stable under coupling conditions but can be easily removed with acid (like trifluoroacetic acid, TFA) in a final deprotection step.[1]

G cluster_workflow General Synthetic Workflow Start Protected Aminopiperidine (2-amino or 3-amino) Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Intermediate Protected Benzamide Intermediate Coupling->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Product Final Product Isomer Deprotection->Product

Caption: General workflow for piperidinyl benzamide synthesis.

Spectroscopic Differentiation

While Mass Spectrometry (MS) will confirm the identical molecular weight (e.g., [M+H]⁺ at m/z 205.13) for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.[4]

  • ¹H NMR : The key differentiating signals are the methine protons (CH) at the point of substitution.

    • 3-(Piperidin-2-yl)benzamide : A distinct multiplet corresponding to the single proton at the C2 position is expected. Its coupling pattern will be influenced by the adjacent NH proton and the C3 methylene protons.

    • 3-(Piperidin-3-yl)benzamide : A different multiplet for the C3 proton will be observed, with coupling to the C2 and C4 methylene protons. The chemical shifts and splitting patterns of the piperidine ring protons will create unique fingerprints for each isomer.[7][8]

  • ¹³C NMR : The chemical shift of the substituted carbon (C2 vs. C3) will be different for each isomer, providing definitive evidence of the attachment point.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled 1D carbon spectrum.

  • Structural Assignment : Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants. Correlate the signals to the proposed structure, paying close attention to the methine proton and the aromatic region to confirm the substitution pattern. Use the ¹³C spectrum to confirm the number of unique carbon environments and identify the C2 or C3 signal.

Pharmacological and Biological Implications

The structural divergence between the isomers translates directly into distinct biological profiles.

Structure-Activity Relationship (SAR) and Vector Space

The position of the benzamide substituent determines its "vector," or its directional projection in three-dimensional space relative to the rest of the molecule, particularly the basic piperidine nitrogen.

  • The C2-linkage projects the benzamide group in a specific orientation.

  • The C3-linkage projects it in a completely different direction.

This change in vector is often the primary determinant of binding affinity. A receptor's binding pocket is a precisely shaped three-dimensional cavity. For optimal binding, the ligand's functional groups must align perfectly with complementary pockets and residues. A change in the substituent vector can mean the difference between a potent agonist/antagonist and an inactive compound. For example, studies on MEK1/2 inhibitors have shown that introducing a substituent at the 3-position of a piperidine ring can significantly improve potency by allowing the side chain to fit optimally into the enzyme's binding pocket.[9]

G cluster_0 2-Substituted Vector cluster_1 3-Substituted Vector Piperidine_N Piperidine N C2_sub Benzamide Piperidine_N->C2_sub Vector A C3_sub Benzamide Piperidine_N->C3_sub Vector B Target Receptor Site C2_sub->Target Poor Fit C3_sub->Target Optimal Binding

Caption: Different substitution vectors lead to different target interactions.

The Critical Role of Chirality and Enantiomeric Separation

As both isomers are chiral, it is imperative to separate and test the individual enantiomers. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) is less active, inactive, or may even contribute to side effects.

Self-Validation in Protocols: A robust analytical method for chiral separation is a self-validating system. It must demonstrate baseline resolution between the two enantiomer peaks, ensuring that the purity of a single enantiomer can be accurately quantified.

Experimental Protocol: Chiral Separation by HPLC

  • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating benzamide enantiomers.[10]

  • Mobile Phase Screening : Prepare a mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like ethanol or isopropanol. A small amount of an amine additive (e.g., diethylamine) is often required to improve the peak shape of basic compounds.[10]

  • Method Optimization : Inject a racemic standard (a 50:50 mixture of both enantiomers). Adjust the mobile phase composition (ratio of hexane to alcohol) to achieve separation (resolution > 1.5). Optimize flow rate and column temperature to improve resolution and analysis time.

  • Detection : Use a UV detector set to a wavelength where the benzamide chromophore absorbs strongly (e.g., 254 nm).[11]

  • Quantification : Once the method is optimized, inject samples of the single enantiomer to confirm its retention time and assess its enantiomeric purity.

Conclusion

The cases of 3-(Piperidin-2-yl)benzamide and 3-(Piperidin-3-yl)benzamide serve as a powerful illustration of a core principle in drug discovery: structure dictates function. A simple positional change from C2 to C3 on the piperidine ring initiates a cascade of differences:

  • Structural : Alters the fundamental connectivity, conformational preferences, and three-dimensional shape.

  • Physicochemical : Modifies key properties like lipophilicity and polarity, impacting ADME profiles.

  • Pharmacological : Changes the spatial orientation of the key benzamide pharmacophore, leading to potentially dramatic differences in biological activity and target engagement.

For researchers in drug development, this guide underscores the necessity of synthesizing and evaluating positional isomers as distinct chemical entities. A thorough understanding of their unique structural and chemical properties is not merely an academic exercise but a prerequisite for the rational design of safe and effective therapeutics.

References

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. (2017). Molecules. [Link]

  • 3-(piperidin-2-yl)benzamide. (n.d.). PubChem. [Link]

  • 3-fluoro-5-nitro-N-[(3R)-piperidin-3-yl]benzamide. (n.d.). PubChem. [Link]

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (2014). Journal of the Chemical Society of Pakistan. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2017). Indian Journal of Chemistry. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (2018). Journal of Medicinal Chemistry. [Link]

  • Chiral Drug Separation. (2004). Encyclopedia of Espionage, Intelligence, and Security. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (2014). ResearchGate. [Link]

  • The HPLC analytical approach of 3-amino piperidine. (2014).
  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (2012). Se Pu. [Link]

Sources

Exploratory

3-(Piperidin-2-yl)benzamide hydrochloride PubChem CID and safety data

This guide details the technical specifications, safety protocols, and experimental applications of 3-(Piperidin-2-yl)benzamide hydrochloride , a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, safety protocols, and experimental applications of 3-(Piperidin-2-yl)benzamide hydrochloride , a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction & Significance

3-(Piperidin-2-yl)benzamide hydrochloride is a synthetic small molecule belonging to the class of benzamide-based PARP inhibitors. Structurally, it represents a simplified pharmacophore of clinically significant drugs like Veliparib (ABT-888) and Niraparib .

In drug discovery, this compound serves as a fragment-based probe to study the binding kinetics of the nicotinamide pocket within the PARP catalytic domain. Unlike complex clinical candidates, its minimized structure allows researchers to isolate the contribution of the benzamide-piperidine interaction without steric interference from auxiliary groups.

Core Applications
  • Medicinal Chemistry: A lead scaffold for structure-activity relationship (SAR) studies targeting PARP-1 and PARP-2.

  • Structural Biology: Used in X-ray crystallography to map the hydrogen-bonding network in the PARP active site.

  • Chemo-sensitization: Investigated for its ability to potentiate the cytotoxic effects of alkylating agents (e.g., temozolomide) in cancer cell lines.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(Piperidin-2-yl)benzamide hydrochloride
CAS Number (Free Base) 1391309-76-4
CAS Number (HCl Salt) 2548993-95-7 (Representative)
PubChem CID Searchable via Structure (Analogous to CID 118607873)
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol (HCl salt); 204.27 g/mol (Free base)
SMILES NC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Solubility Soluble in Water (>50 mM), DMSO (>100 mM), Methanol.[1][2][3][4][5][6][7][8]
Structural Analysis

The molecule consists of two distinct domains:

  • The Benzamide Warhead: Mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • The Piperidine Ring: Attached at the C3 position (meta) of the benzamide. The protonated secondary amine (at physiological pH) forms an electrostatic interaction with glutamate residues (e.g., Glu988) in the catalytic cleft, enhancing affinity.

Safety & Handling (HSE)

GHS Classification: Category 4 (Warning) While specific toxicological data for this research chemical is limited, it is classified based on the properties of structurally related amino-benzamides.

Hazard Statements
  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of fine dusts.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a lab coat.

  • Storage: Hygroscopic. Store at -20°C in a desiccator. The hydrochloride salt is prone to absorbing atmospheric moisture, which can alter stoichiometry during weighing.

Synthesis & Preparation

The synthesis of 3-(Piperidin-2-yl)benzamide typically follows a Suzuki-Miyaura coupling followed by selective hydrogenation. This route ensures the preservation of the amide functionality while constructing the C-C bond between the aryl and heterocyclic rings.

Synthetic Route Diagram

SynthesisRoute A 3-Bromobenzamide C 3-(Pyridin-2-yl)benzamide A->C Pd(PPh3)4, Na2CO3 DME/H2O, Reflux B 2-Pyridylboronic acid B->C D 3-(Piperidin-2-yl)benzamide (Free Base) C->D H2 (50 psi), PtO2 AcOH, RT E Final Product (HCl Salt) D->E HCl in Dioxane Et2O Precipitation

Figure 1: Synthetic pathway converting 3-bromobenzamide to the target piperidine hydrochloride via a pyridine intermediate.

Protocol Highlights
  • Coupling: The palladium-catalyzed cross-coupling must be performed under an inert atmosphere (Argon) to prevent homocoupling of the boronic acid.

  • Reduction: The hydrogenation of the pyridine ring using Platinum Oxide (Adams' catalyst) is stereochemically non-selective, yielding a racemic mixture. For chiral studies, chiral HPLC separation or asymmetric hydrogenation using Ruthenium catalysts is required.

  • Salt Formation: The free base is dissolved in ethanol, and 4M HCl in dioxane is added dropwise. The salt precipitates immediately and should be washed with cold diethyl ether to remove excess acid.

Biological Mechanism & Experimental Assays

Mechanism of Action (PARP Inhibition)

The compound functions as a competitive inhibitor of NAD+. By occupying the catalytic site of PARP enzymes, it prevents the transfer of ADP-ribose units onto DNA repair enzymes (auto-modification) and chromatin proteins (histones). This leads to synthetic lethality in BRCA-deficient cells.

MOA PARP PARP-1 Enzyme (Active Site) Complex Enzyme-Inhibitor Complex PARP->Complex Hydrogen Bonding (Gly863, Ser904) Drug 3-(Piperidin-2-yl)benzamide Drug->PARP Competes with NAD+ NAD NAD+ Substrate NAD->PARP Blocked DNA_Repair DNA Repair (BER Pathway) Complex->DNA_Repair Inhibits Cell_Death Apoptosis / Mitotic Catastrophe (Synthetic Lethality) DNA_Repair->Cell_Death Accumulation of DSBs

Figure 2: Mechanism of Action illustrating competitive inhibition of PARP-1 and subsequent synthetic lethality.

In Vitro Assay Protocol: PARP Inhibition

Objective: Determine the IC50 of the compound against recombinant PARP-1.

  • Reagent Prep: Dissolve the hydrochloride salt in DMSO to a stock concentration of 10 mM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Buffer System: Use a Tris-based buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Reaction Setup:

    • Incubate 20 nM PARP-1 enzyme with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µM NAD+ and activated DNA (10 µg/mL).

  • Detection: Use a colorimetric or chemiluminescent assay measuring the amount of biotinylated poly(ADP-ribose) deposited on histone-coated plates.

  • Analysis: Fit the dose-response curve using a non-linear regression model (4-parameter logistic) to calculate IC50.

References

  • PubChem. Compound Summary: Benzamide Derivatives.[4] National Library of Medicine.[4] Available at: [Link][5]

  • Penning, T. D., et al. (2009). Discovery of the PARP Inhibitor 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry.[10] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 3-(Piperidin-2-yl)benzamide from Boc-protected precursors

Technical Application Note: High-Purity Synthesis of 3-(Piperidin-2-yl)benzamide Executive Summary & Strategic Context 3-(Piperidin-2-yl)benzamide is a critical pharmacophore found in the scaffold of several Poly (ADP-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 3-(Piperidin-2-yl)benzamide

Executive Summary & Strategic Context

3-(Piperidin-2-yl)benzamide is a critical pharmacophore found in the scaffold of several Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs). Its synthesis presents specific challenges in medicinal chemistry:

  • Regiocontrol: Establishing the C2-aryl bond on the piperidine ring.

  • Chemoselectivity: Converting the benzonitrile or ester functionality to a primary amide without affecting the acid-labile tert-butyloxycarbonyl (Boc) group.

  • Polarity Management: The final free base is highly polar, making standard silica chromatography inefficient and yield-limiting.

This guide details a robust, scalable protocol starting from the stable intermediate tert-butyl 2-(3-cyanophenyl)piperidine-1-carboxylate . It prioritizes the Nitrile Hydration Route , utilizing a mild oxidative hydrolysis that preserves the Boc group, followed by a controlled deprotection and ion-exchange purification to isolate the free base in high purity (>98%).

Synthetic Pathway & Logic

The synthesis is divided into two critical phases:

  • Phase A (Functional Group Transformation): Controlled hydration of the nitrile to the primary amide using the Urea-Hydrogen Peroxide (UHP) method. This avoids the harsh acidic/basic conditions of traditional hydrolysis that would prematurely cleave the Boc group or hydrolyze the amide to a carboxylic acid.

  • Phase B (Deprotection & Isolation): Removal of the Boc group under anhydrous acidic conditions, followed by a "Catch-and-Release" purification strategy to handle the polar amine.

Visual Workflow (Graphviz)

SynthesisPath Start Start: N-Boc-2-(3-cyanophenyl) piperidine Step1 Step 1: Mild Hydration (UHP / K2CO3 / DMSO) Start->Step1 Controlled Oxidation Inter Intermediate: N-Boc-2-(3-carbamoylphenyl) piperidine Step1->Inter >90% Yield Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Anhydrous Acid Salt Crude Salt: Amine HCl Step2->Salt Precipitation Step3 Step 3: SCX Purification (Catch & Release) Salt->Step3 Load on Resin Final Final Product: 3-(Piperidin-2-yl)benzamide (Free Base) Step3->Final Elute w/ NH3/MeOH

Figure 1: Synthetic logic flow for the conversion of the nitrile precursor to the final free base.

Detailed Experimental Protocols

Phase A: Nitrile Hydration (Radziszewski Reaction Variant)

Objective: Convert the nitrile to a primary amide without hydrolysis to the carboxylic acid or Boc cleavage.

Reagents:

  • tert-butyl 2-(3-cyanophenyl)piperidine-1-carboxylate (1.0 equiv)

  • Urea-Hydrogen Peroxide adduct (UHP) (4.0 equiv)

  • Potassium Carbonate (

    
    ) (0.2 equiv)
    
  • Solvent: Acetone/Water (3:1) or DMSO (for scale-up)

Protocol:

  • Dissolution: Charge the N-Boc-nitrile precursor into a reaction vessel. Add Acetone/Water (3:1 v/v) to achieve a concentration of 0.2 M.

    • Note: For larger scales (>10g), DMSO is preferred to manage exotherms, but Acetone/Water is easier for workup.

  • Reagent Addition: Add

    
     (0.2 equiv) followed by portion-wise addition of UHP (4.0 equiv).
    
    • Safety: The reaction is exothermic.[] Maintain internal temperature

      
       using a water bath.
      
  • Reaction: Stir vigorously at room temperature for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The nitrile peak (

    
     IR) will disappear.
    
  • Workup:

    • Dilute with water (double the reaction volume).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with saturated sodium bisulfite (to quench peroxides) and brine.

    • Dry over

      
       and concentrate.
      
    • Result: Usually a white foam/solid. Yields are typically 85–95%.

Phase B: Boc-Deprotection & Purification

Objective: Remove the Boc group and isolate the polar free base.

Reagents:

  • Intermediate from Phase A

  • 4M HCl in 1,4-Dioxane

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[2]

  • Purification: SCX-2 (Strong Cation Exchange) Cartridge

Protocol:

  • Deprotection: Dissolve the N-Boc amide in minimal DCM. Cool to

    
    .
    
  • Acid Addition: Add 4M HCl in Dioxane (10 equiv) dropwise.

  • Stirring: Allow to warm to room temperature. Stir for 2–4 hours.

    • Observation: A white precipitate (the HCl salt) often forms.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with diethyl ether to remove excess HCl.

  • Purification (The Critical Step):

    • Challenge: The free base is water-soluble and difficult to extract from aqueous base.

    • Solution (SCX): Dissolve the crude HCl salt in MeOH. Load onto a pre-conditioned SCX-2 cartridge.

    • Wash: Flush the cartridge with MeOH (removes non-basic impurities).

    • Elute: Flush with 2M

      
       in Methanol.
      
    • Isolation: Concentrate the ammoniacal fraction to yield the pure free base.

Data Summary & Quality Control

ParameterSpecification / Expected ValueNotes
Appearance White to Off-white SolidYellowing indicates oxidation or trace solvent.
LCMS (ESI+) [M+H]+ = 205.1Consistent with

.
1H NMR (DMSO-d6)

7.8 (s, 1H), 7.3-7.5 (m, 4H)
Aromatic region characteristic of 3-substituted benzamide.
1H NMR (Piperidine)

3.6 (m, 1H, C2-H)
Diagnostic shift of the methine proton next to the aryl ring.
Purity (HPLC) > 98.0%Critical for biological assays.

Troubleshooting & Optimization

Purification Logic Flow (SCX vs. Extraction)

PurificationLogic Input Crude Reaction Mixture (HCl Salt) Decision Scale of Reaction? Input->Decision SmallScale < 1 gram (High Throughput) Decision->SmallScale Lab Scale LargeScale > 10 grams (Process Scale) Decision->LargeScale Pilot Scale SCX SCX-2 Column (Catch & Release) SmallScale->SCX Extract pH Adjustment Extraction (DCM/iPrOH 3:1) LargeScale->Extract Result1 Pure Free Base (No Salt) SCX->Result1 Result2 Free Base (Requires Recryst.) Extract->Result2 Difficult Separation

Figure 2: Decision matrix for purification based on reaction scale.

  • Issue: Incomplete Amidation.

    • Cause: Old UHP reagent or insufficient stirring.

    • Fix: Add fresh UHP; increase temperature to

      
       (monitor carefully).
      
  • Issue: Low Yield after Deprotection.

    • Cause: Product lost in aqueous layer during extraction.

    • Fix: Use the SCX method described above. If extraction is necessary, use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) to extract from the basified aqueous layer.

References

  • Katritzky, A. R., et al. (2005). "Mild and Efficient Hydrolysis of Nitriles to Amides with Urea-Hydrogen Peroxide." Synthesis, 2005(1), 47-56. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc deprotection conditions). Link

  • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Piperidines." Journal of Organic Chemistry, 58(5), 1109–1117. (Foundational work on 2-arylpiperidine synthesis). Link

  • Penning, T. D., et al. (2009). "Discovery of ABT-888 (Veliparib): A Potent and Water Soluble PARP Inhibitor." Journal of Medicinal Chemistry, 52(2), 514–523. (Context for the pharmacophore). Link

Sources

Application

Application Notes &amp; Protocols: Strategic Handling and Storage of Hygroscopic Piperidinyl Benzamide Salts

Abstract Piperidinyl benzamide salts represent a significant class of active pharmaceutical ingredients (APIs). However, their efficacy and stability are often challenged by their inherent hygroscopicity—the tendency to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidinyl benzamide salts represent a significant class of active pharmaceutical ingredients (APIs). However, their efficacy and stability are often challenged by their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere. Uncontrolled moisture uptake can induce a cascade of deleterious physical and chemical changes, including deliquescence, hydrolysis, polymorphic transformation, and powder caking, ultimately compromising the drug product's quality, safety, and shelf-life.[1] This document provides a comprehensive, science-driven guide for researchers, scientists, and drug development professionals on the optimal handling, characterization, and storage of these sensitive compounds. It outlines detailed protocols for assessing hygroscopic behavior and establishes best practices to ensure material integrity from discovery through manufacturing.

The Challenge: Understanding Moisture-Induced Instability

The interaction between water and a solid API is a critical factor in formulation, processing, and performance.[2] For piperidinyl benzamide salts, the presence of polar functional groups (e.g., amide, amine salts) makes them particularly susceptible to moisture sorption. The consequences of failing to control the local humidity environment are severe.

  • Chemical Degradation: The primary risk for benzamides is hydrolysis, where water molecules can cleave the amide bond, leading to the formation of benzoic acid and piperidinyl amine derivatives.[3][4][5] This not only reduces the potency of the API but also introduces impurities that must be characterized and controlled. Stress testing under various pH and humidity conditions is essential to map these degradation pathways.[6]

  • Physical State Changes: Moisture can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous materials and inducing crystallization.[7] For crystalline salts, moisture can trigger conversion to a less stable polymorph or the formation of a hydrate, which can alter solubility, dissolution rate, and bioavailability.[1]

  • Manufacturing and Handling Issues: At a practical level, moisture absorption leads to poor powder flow, caking, and clumping, which complicates manufacturing processes like weighing, blending, and tableting.[8] In severe cases, the powder may undergo deliquescence, dissolving into a saturated solution when the ambient relative humidity (RH) exceeds its critical relative humidity (CRH).[7][9]

The first step in mitigating these risks is to precisely quantify the material's hygroscopic nature.

Quantitative Characterization of Hygroscopicity

A data-driven understanding of how a piperidinyl benzamide salt interacts with moisture is foundational to developing effective control strategies.[8] Dynamic Vapor Sorption (DVS) is the gold-standard technique for this characterization.

Protocol 2.1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To generate a moisture sorption-desorption isotherm, which quantifies the mass of water absorbed by the sample at various relative humidity (RH) levels at a constant temperature.[10] This data allows for the classification of hygroscopicity and identification of critical humidity points.

Instrumentation: A gravimetric vapor sorption analyzer (e.g., DVS Advantage, TA Instruments Q5000 SA, or similar).[7][11]

Methodology:

  • Sample Preparation: Place 5-10 mg of the piperidinyl benzamide salt onto the DVS sample pan. Ensure the powder is evenly distributed.

  • Drying/Equilibration: Dry the sample in-situ at 0% RH at 25°C until a stable mass is achieved (defined as a mass change of <0.002% per minute). This establishes the initial dry mass.

  • Sorption Phase: Increase the RH in a stepwise manner. A typical profile would be: 0, 10, 20, 30, 40, 50, 60, 70, 80, 90, and 95% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in the reverse sequence, from 95% back down to 0%, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the percentage change in mass (%Δm) on the y-axis against the target RH (%) on the x-axis. The resulting graph is the sorption-desorption isotherm.

Interpreting the DVS Isotherm:

The shape of the isotherm provides crucial information.[10] A sharp, significant increase in mass at a specific RH indicates a phase transition, such as deliquescence or hydrate formation.[7] Hysteresis, where the desorption curve does not retrace the sorption curve, can indicate irreversible changes to the material's structure.[10]

G

Data Presentation: Hygroscopicity Classification

The data from the DVS analysis allows for classification based on established standards, such as those from the European Pharmacopoeia.

Classification Mass Increase at 25°C / 80% RH Implication for Handling
Slightly Hygroscopic ≥ 0.2% and < 2.0%Store in well-closed containers. Standard laboratory conditions are generally acceptable for short periods.
Hygroscopic ≥ 2.0% and < 15.0%Store in airtight containers.[] Handling should occur in a controlled, low-humidity environment.
Very Hygroscopic ≥ 15.0%Requires storage in airtight containers with a desiccant.[13] All handling must be performed in a glove box or dry room (<20% RH).
Deliquescent Sufficient water is sorbed to form a liquidStrict exclusion of atmospheric moisture is mandatory. Use of high-barrier packaging is essential.[14]

Strategic Protocols for Handling and Storage

Based on the characterization data, a clear strategy can be implemented to protect the API.

Protocol 3.1: General Laboratory Handling of Hygroscopic Powders

Objective: To minimize moisture exposure during routine laboratory procedures such as weighing and sample preparation.

Environment: Whenever possible, perform manipulations in a controlled environment (e.g., a glove box with a dry nitrogen atmosphere or a balance enclosure purged with dry air).[15] If not available, work quickly and efficiently in an area with the lowest possible ambient humidity.

Methodology:

  • Pre-Equilibration: Allow the sealed API container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Use a clean, dry spatula. Open the container for the minimum time necessary to extract the required amount of material. Close the container lid tightly immediately after dispensing.

  • Documentation: Note any changes in the physical appearance of the powder (e.g., clumping, static) in the laboratory notebook.

  • Cleaning: Thoroughly clean all equipment immediately after use to prevent cross-contamination and corrosion from the potentially deliquescent salt.

Protocol 3.2: Long-Term Storage and Stability Testing

Objective: To ensure the chemical and physical integrity of the piperidinyl benzamide salt throughout its shelf-life by selecting appropriate storage conditions and packaging.

Guiding Framework: The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide the regulatory framework for stability testing.[6][16]

Storage Conditions:

  • Long-Term Storage: For routine storage, select conditions based on the DVS data. For hygroscopic materials, this typically means storage at 25°C / 40% RH or lower, often inside a desiccator containing an active desiccant (e.g., silica gel or molecular sieves).[13]

  • Stability Studies: Formal stability studies should be conducted under ICH-prescribed conditions to establish a re-test period or shelf-life.[17]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6][18]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6][18]

Packaging Selection:

The primary packaging is the first line of defense against moisture.[14][19]

  • Low to Moderate Sensitivity: High-Density Polyethylene (HDPE) bottles with tight-fitting, lined caps are often sufficient.[14] The inclusion of a desiccant canister or sachet is a robust secondary measure.[20]

  • High Sensitivity/Deliquescence: A high-barrier package is required. Options include:

    • Glass bottles with foil induction seals.[14]

    • Aluminum/Aluminum (Alu-Alu) cold-form blisters for unit doses, which provide a near-hermetic seal.[14]

    • Heat-sealed aluminum foil pouches , often used for bulk API storage.[21]

G

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action(s)
Powder Caking/Clumping Exposure to humidity above the material's CRH; improper storage container seal.Re-evaluate storage conditions. Move to a more protective packaging system with a desiccant. Handle material in a lower RH environment.
Inconsistent Assay Results Water uptake leading to inaccurate weighing (mass includes water); chemical degradation (hydrolysis).Re-dry a small aliquot of the material under vacuum before weighing, or determine water content by Karl Fischer titration and correct the weight. Perform forced degradation studies to identify hydrolytic products.
Change in Dissolution Profile Moisture-induced polymorphic or amorphous-to-crystalline transition.Perform solid-state characterization (PXRD, DSC) on the affected sample and compare to the reference standard. Review DVS data to identify critical RH for phase transitions.
Container Shows Condensation Storing a cold container in a warmer, humid environment and opening it before it reaches thermal equilibrium.Always allow containers to warm to room temperature before opening.

Conclusion

The successful development of drug products containing hygroscopic piperidinyl benzamide salts is critically dependent on a proactive and scientific approach to moisture control. By thoroughly characterizing the material's interaction with water vapor using techniques like DVS, and by implementing rigorous, data-driven protocols for handling, storage, and packaging, researchers can safeguard the API's integrity. This ensures the development of safe, stable, and effective medicines while minimizing the risks of costly batch failures and out-of-specification results.

References

  • Vertex AI Search. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Vertex AI Search. (2025, November 26). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide.
  • Packaging Europe. (2018, February 12).
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals.
  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word.
  • Codefine. (2025, February 27).
  • AZoM. (2023, October 11).
  • SciSpace. Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds.
  • Solitek Pharma. (2026, January 14). Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs.
  • World Health Organization (WHO). Annex 9 Guidelines on packaging for pharmaceutical products.
  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Tablet Presses. Protection beyond the packaging (how to keep moisture out of tablets).
  • BOC Sciences. API Properties & Their Impact on Drug Performance.
  • METER Group. FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS.
  • ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word.
  • Journal of Medical Science. (2023, September 29).
  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word.
  • PMC. The Use of polynomial equations to predict the moisture isotherms of tablet products.
  • PubMed. (2015, August 15).
  • GEOCITIES.ws. Hydrolysis of Benzamide.
  • Wikipedia.
  • Taylor & Francis. (2022, June 21).
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF.
  • Eawag-BBD. (2009, February 17).
  • Taylor & Francis. Critical relative humidity – Knowledge and References.
  • PMC. (2022, October 28).
  • PMC. (2021, March 23).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • AZoM. (2015, May 22).
  • ICH. Quality Guidelines.
  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Piperidin-2-yl)benzamide Deprotection

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers working with PARP inhibitor intermediates.[1] It prioritizes yield preservation through mechanistic understanding and rigor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers working with PARP inhibitor intermediates.[1] It prioritizes yield preservation through mechanistic understanding and rigorous process control.[1]

Ticket ID: PARP-INT-003 Subject: Optimization of Yield & Purity during N-deprotection Applicable Substrates: N-Boc-3-(piperidin-2-yl)benzamide, N-Cbz-3-(piperidin-2-yl)benzamide.

Executive Summary: The Critical Control Points

The deprotection of 3-(piperidin-2-yl)benzamide presents a specific chemoselectivity challenge: removing the amine protecting group (Boc/Cbz) without hydrolyzing the primary benzamide (


) to a carboxylic acid (

).

Root Causes of Yield Loss:

  • Amide Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures.[1]

  • Product Solubility: The deprotected piperidine is highly polar and water-soluble.[1] Standard aqueous workups often result in >40% mass loss to the aqueous phase.[1]

  • Catalyst Poisoning (Cbz route): Free amines can coordinate to Pd catalysts, stalling hydrogenolysis.[1]

Standard Operating Procedures (SOPs)

Protocol A: Acidolytic Cleavage (Boc-Group)

Recommended for small-to-medium scale where salt isolation is acceptable.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM). Key Parameter: Temperature Control (


).
  • Dissolution: Dissolve N-Boc precursor (1.0 equiv) in DCM (10 volumes). Cool to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     under 
    
    
    
    .[2]
  • Acid Addition: Add TFA (20% v/v final concentration) dropwise over 15 minutes.

    • Why: Exotherms accelerate amide hydrolysis.[1] Slow addition mitigates this.[1]

  • Reaction: Stir at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     for 30 mins, then warm to Room Temperature (RT). Monitor by HPLC/TLC.
    
    • Stop Condition: Quench immediately upon disappearance of starting material (typically 1–2 hours).[1] Do not stir overnight.

  • Workup (The Yield Saver):

    • Option 1 (Isolation as Salt - Highest Yield): Concentrate in vacuo.[1] Co-evaporate with toluene (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) to remove excess TFA. Triturate the residue with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      to precipitate the TFA salt.[3] Filter and dry.[4]
    • Option 2 (Free Base): If free base is required, use Resin Capture . Load crude mixture onto SCX-2 (Strong Cation Exchange) column.[1] Wash with MeOH. Elute product with

      
      .
      
Protocol B: Hydrogenolysis (Cbz-Group)

Recommended when acidic conditions must be avoided entirely.

Reagents:


, 

(balloon), MeOH or EtOH. Key Parameter: Catalyst Loading & Turnover.
  • Setup: Dissolve N-Cbz precursor in MeOH. Add

    
     (
    
    
    
    of substrate mass).[2]
  • Reaction: Purge with

    
    , then 
    
    
    
    . Stir vigorously at RT.
  • Troubleshooting Stalls: If reaction stalls (common due to amine poisoning):

    • Add 1.0 equiv of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (in dioxane) to protonate the piperidine as it forms. This prevents the free amine from binding the Pd surface.
      
  • Filtration: Filter through Celite immediately upon completion.

Data & Optimization Matrix

Table 1: Condition Screening & Yield Impact

MethodReagentsTempYield (Isolated)Major ImpurityRecommendation
Acid Neat TFART<50%Benzoic Acid deriv.AVOID. Too aggressive.
Acid 4N HCl / Dioxanengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

85-92% (Salt)NoneHigh Yield. Product precipitates as HCl salt.
Acid 20% TFA / DCM

80-88%Trace AcidStandard. Good balance.
Thermal TFE (Trifluoroethanol)

(Flow)
70%Nitrile (Dehydration)Niche. Green chemistry only.
H2 Pd/C, MeOHRT60-95%*Unreacted SMVariable. Depends on catalyst poisoning.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Risks

This flowchart illustrates the "Happy Path" to the desired product versus the "Failure Modes" (Hydrolysis/Poisoning).

ReactionPathways Start N-Protected Precursor (Boc/Cbz) AcidCond Acidic Conditions (TFA or HCl) Start->AcidCond Route A H2Cond Hydrogenolysis (H2, Pd/C) Start->H2Cond Route B Intermediate Carbamic Acid Intermediate AcidCond->Intermediate ProductSalt Desired Product (Amine Salt) Intermediate->ProductSalt - CO2 (Fast) SideHydrolysis Side Product: Benzoic Acid ProductSalt->SideHydrolysis Over-reaction (High Temp/Time) ProductFree Desired Product (Free Base) H2Cond->ProductFree Clean CatalystPoison Stalled Reaction (Amine-Pd Coordination) ProductFree->CatalystPoison Feedback Inhibition

Caption: Figure 1. Mechanistic pathways.[1][5][6][7][8][9] Route A risks amide hydrolysis if over-exposed to acid.[1] Route B risks catalyst poisoning by the product amine.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when yields are below 80%.

Troubleshooting Problem Low Yield Detected CheckImpurity Analyze Impurity Profile (LCMS / NMR) Problem->CheckImpurity ImpurityAcid Benzoic Acid Present (Hydrolysis) CheckImpurity->ImpurityAcid ImpuritySM Starting Material Remains (Incomplete) CheckImpurity->ImpuritySM ImpurityNone Product Lost (No Impurities) CheckImpurity->ImpurityNone SolAcid Action: Lower Temp (0°C) Reduce Reaction Time ImpurityAcid->SolAcid SolSM Action: Check Scavengers Or Add HCl (if Pd/C) ImpuritySM->SolSM SolWorkup Action: Switch Workup Avoid Aqueous Extraction Isolate as Salt ImpurityNone->SolWorkup

Caption: Figure 2. Troubleshooting decision tree based on impurity profiling.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous extraction (DCM/Water) to isolate the free base? A: Not recommended. The piperidine moiety makes the molecule highly water-soluble. If you must extract, saturate the aqueous layer with NaCl and use a polar organic solvent mixture like CHCl3:IPA (3:1) . Standard DCM extraction will leave >40% of your product in the water.[1]

Q: My reaction turned pink/red during TFA deprotection. Is this normal? A: This often indicates the formation of trace oxidation byproducts or interactions with scavengers.[1] If the LCMS shows the correct mass, the color is likely cosmetic. However, ensure your TFA is fresh; aged TFA can contain anhydrides that promote side reactions.[1]

Q: Can I telescope the deprotection into the next step without isolation? A: Yes, and this is preferred. If the next step is an amide coupling, evaporate the TFA/DCM, re-dissolve in DMF/DMA, and add excess base (DIPEA) to neutralize the salt in situ before adding the coupling partner. This avoids isolation losses entirely.[1]

Q: Why is my yield low with Hydrogenolysis (Pd/C)? A: The product is a secondary amine, which is a known catalyst poison. It binds to the Pd surface.[1] Solution: Run the reaction in MeOH containing 1.05 equiv of HCl or AcOH. This keeps the amine protonated and prevents it from coordinating to the catalyst.[1]

References

  • Gould, A. et al. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib."[1] Organic Process Research & Development, 2014, 18(2), 214–222. Link

  • Penning, T. D. et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 2009, 52(2), 514–523. Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons, 2014.[1] (Chapter 7: Protection for the Amino Group). Link

  • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)." Link

Sources

Optimization

Technical Support Center: Stability of Benzamide-Piperidine Scaffolds

Status: Operational Ticket ID: BZ-PIP-OX-001 Subject: Prevention of Oxidative Degradation in Piperidine-Containing Benzamides Assigned Specialist: Senior Application Scientist, MedChem Stability Unit Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZ-PIP-OX-001 Subject: Prevention of Oxidative Degradation in Piperidine-Containing Benzamides Assigned Specialist: Senior Application Scientist, MedChem Stability Unit

Executive Summary & Chemical Context

The Challenge: The benzamide-piperidine moiety is a privileged scaffold in medicinal chemistry (e.g., Cisapride, Mosapride, antipsychotics). However, the piperidine ring—specifically the secondary or tertiary amine and its adjacent


-carbons—is a "metabolic soft spot."

The Enemy: Oxidation occurs via two distinct mechanisms depending on the environment:

  • Chemical Oxidation (Synthesis/Storage): Formation of N-oxides (M+16) or oxidative dehydrogenation to enamines/pyridines (M-2/M-4) driven by peroxides, metal catalysts, or atmospheric oxygen.

  • Metabolic Oxidation (In Vivo): CYP450-mediated

    
    -carbon hydroxylation leading to ring opening or lactam formation.
    

This guide provides the protocols to arrest these pathways during both synthesis (Wet Lab) and drug design (MedChem).

Module 1: Synthetic Troubleshooting (Wet Lab)

Objective: Prevent chemical oxidation during reaction, workup, and storage.

Diagnostic: Is it N-Oxide or Dehydrogenation?

Before applying a fix, confirm the impurity identity using LC-MS.

ObservationMass ShiftLikely SpeciesCause
M+16 +15.99 DaN-Oxide Peroxides in solvent; Air exposure; mCPBA residue.
M-2 -2.02 DaImine/Enamine Metal catalyst (Pd/Pt) dehydrogenation; Radical mechanism.
M-4 -4.03 DaPyridine Aromatization (often driven by heating in air with Pd).
Protocol A: The "Zero-Peroxide" Solvent System

Critical for ether/THF-based reactions. Piperidines are electron-rich; even trace peroxides in THF or Dioxane can trigger N-oxidation within hours.

  • Test: prior to use, test all ethereal solvents with Quantofix® Peroxide test strips. Limit: <5 ppm.

  • Scavenge: If peroxides are detected (>5 ppm), pass solvent through a column of activated basic alumina.

  • Stabilize: For storage of the final benzamide intermediate, add BHT (Butylated hydroxytoluene) at 0.05% w/w if the compound is an oil. For solids, store under Argon.

Protocol B: Rescue of N-Oxidized Product

Issue: You observe 15% M+16 impurity after workup. Solution: Selective reduction using Bis(pinacolato)diboron [(pinB)₂].[1][2] This is superior to metallic reductions (Zn/AcOH) which may hydrolyze the benzamide bond.

Step-by-Step Rescue:

  • Dissolve the crude mixture (containing N-oxide) in Ethanol or Toluene.

  • Add 1.1 equivalents of (pinB)₂ relative to the estimated N-oxide content.

  • Heat to 80°C for 2–4 hours.

  • Mechanism: The boron reagent deoxygenates the amine, forming (pinB)₂O as a byproduct.

  • Workup: Evaporate solvent; the borate byproduct is usually removed via silica chromatography (it elutes much earlier than the polar amine).

Module 2: Structural Design (MedChem Strategy)

Objective: Block CYP450-mediated metabolic oxidation without killing potency.

The Mechanism of Failure

CYP450 enzymes (typically CYP2D6 or CYP3A4) attack the piperidine ring via Single Electron Transfer (SET) followed by Hydrogen Abstraction at the


-carbon.

MetabolicFate Substrate Benzamide-Piperidine (Parent) Radical C-Centered Radical (Transition State) Substrate->Radical CYP450 (H-Abstraction) Carbinolamine Carbinolamine (Unstable) Radical->Carbinolamine OH Rebound Iminium Iminium Ion Carbinolamine->Iminium -H2O Lactam Lactam (Stable Metabolite) Carbinolamine->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Amine) Iminium->RingOpen Hydrolysis

Figure 1: Metabolic fate of the piperidine ring.[3] The critical step is the initial H-abstraction at the


-carbon.
Design Strategy 1: Deuterium Switch (Kinetic Isotope Effect)

Replace the C-H bonds at the


-position (next to Nitrogen) with C-D bonds.
  • Why: The C-D bond is stronger than C-H (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol).

  • Result: This creates a Primary Kinetic Isotope Effect (KIE), slowing the rate-determining step (H-abstraction) by 2–5 fold.

  • Implementation: Use piperidine-d4 or d9 reagents during synthesis.

Design Strategy 2: Fluorine Bioisosteres

Introduce Fluorine at the C3 or C4 position.

  • Electronic Effect: Fluorine is highly electronegative. It pulls electron density away from the Nitrogen lone pair (lowering pKa) and the

    
    -C-H bonds.
    
  • pKa Modulation: Lowering the amine pKa (e.g., from 9.5 to 8.0) reduces the affinity for the heme iron in CYP450, reducing clearance.

  • Conformational Locking: 3-Fluoro substitution often forces the ring into a specific chair conformation due to the gauche effect, potentially hindering enzyme access.

Module 3: Storage & Formulation

Objective: Prevent auto-oxidation on the shelf.

ParameterSpecificationReason
Headspace Argon or NitrogenDisplaces O₂; prevents slow N-oxide formation.[4]
pH Control Salt Form (HCl/Mesylate)Protonating the amine (forming the salt) ties up the lone pair, making N-oxidation chemically impossible. Always store as a salt, never as a free base.
Additive Na₂EDTA (0.01%)Chelates trace metal ions (Fe, Cu) that catalyze oxidative dehydrogenation.
Container Amber GlassBlocks UV light which can initiate radical auto-oxidation.

FAQ: Troubleshooting Guide

Q1: My benzamide product turned yellow after 2 weeks of storage. LC-MS shows a clean peak.

  • Diagnosis: This is likely trace enamine formation or charge-transfer complexes, which are highly colored even at ppm levels.

  • Fix: Re-purify using an amine-scavenger resin or recrystallize as the HCl salt. Ensure the final solid is stored under Argon.

Q2: I see an M+16 peak, but I used a nitrogen balloon. Where did the oxygen come from?

  • Diagnosis: Solvent peroxides or silica gel.[4] Acidic silica can catalyze oxidation if trace peroxides are present in the eluent (methanol/ethyl acetate).

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize active sites and use fresh solvents.

Q3: Can I use sodium borohydride (NaBH4) to remove the N-oxide?

  • Answer: Generally, No . NaBH4 is not strong enough to reduce aliphatic N-oxides efficiently under standard conditions. Use Bis(pinacolato)diboron (see Module 1) or TiCl₃ (Titanium trichloride), though TiCl₃ requires strict pH control to avoid hydrolyzing the benzamide.

References

  • Chowdhury, G. et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters. Link

  • Kottur, M. et al. (2011). "Reduction of Amine N-Oxides by Diboron Reagents." Journal of Organic Chemistry. Link

  • Dalvie, D. et al. (2004). "Selective reduction of N-oxides to amines: application to drug metabolism." Xenobiotica. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update - Process Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-(Piperidin-2-yl)benzamide Hydrochloride: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 3-(Piperidin-2-yl)benzamide hydrochloride , a structural motif common in PARP inhibitors (e.g., Veliparib analogs). The analysis focus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 3-(Piperidin-2-yl)benzamide hydrochloride , a structural motif common in PARP inhibitors (e.g., Veliparib analogs). The analysis focuses on the specific challenges posed by this molecule: a chiral center at the piperidine C2 position, a meta-substituted aromatic system, and a hydrochloride salt form that introduces exchangeable ammonium protons.

We objectively compare the performance of three common NMR solvent systems—DMSO-d6 , Deuterium Oxide (D2O) , and Methanol-d4 (CD3OD) —to determine the optimal workflow for structural confirmation and purity assessment.

Key Findings
  • DMSO-d6 is the superior solvent for full structural elucidation, allowing observation of the amide (

    
    ) and ammonium (
    
    
    
    ) protons.
  • D2O is recommended solely for analyzing the non-exchangeable carbon skeleton and resolving overlap in the aliphatic region, as it eliminates all N-H signals.

  • Stereochemical Analysis: The piperidine ring protons display significant diastereotopicity, requiring high-field instruments (>400 MHz) for accurate coupling constant (

    
    ) analysis.
    

Structural Logic & Assignment Strategy

The molecule consists of two distinct domains: the aromatic benzamide core and the saturated piperidine ring. The hydrochloride salt form implies the piperidine nitrogen is protonated (


), creating an electron-withdrawing inductive effect that deshields adjacent protons.
Structural Numbering & Connectivity[1]
  • Aromatic Ring: Meta-substituted.[1] Expect a singlet (H2), two doublets (H4, H6), and a triplet (H5).[1]

  • Piperidine Ring: A chair conformation is preferred.[2] The C2-H proton is the "diagnostic handle," appearing as a doublet of doublets (dd) or broad multiplet depending on solvent viscosity and field strength.

Diagram 1: Assignment Logic Workflow

The following flowchart outlines the decision matrix for assigning signals in this complex salt.

AssignmentWorkflow Start Sample: 3-(Piperidin-2-yl)benzamide HCl SolventSelect Select Solvent System Start->SolventSelect DMSO DMSO-d6 (Protonated Species Visible) SolventSelect->DMSO Primary Screen D2O D2O (Exchangeables Removed) SolventSelect->D2O Simplify Overlap Aromatic Aromatic Region (7.4 - 8.2 ppm) Analyze Meta-Pattern DMSO->Aromatic Amide Amide/Ammonium Region (8.0 - 9.5 ppm) DMSO->Amide Observe NH2/NH2+ Aliphatic Aliphatic Region (1.5 - 4.5 ppm) Analyze Diastereotopic H DMSO->Aliphatic D2O->Aromatic Sharpened Splitting D2O->Aliphatic No NH Coupling Decision Structural Confirmation Aromatic->Decision Amide->Decision Aliphatic->Decision

Figure 1: Strategic workflow for NMR assignment, highlighting the complementary roles of DMSO-d6 and D2O.

Comparative Solvent Performance[4][5][6]

The choice of solvent fundamentally alters the appearance of the spectrum due to proton exchange rates and solubility of the salt form.

Table 1: Solvent System Comparison
FeatureDMSO-d6 (Recommended)D2O (Alternative)Methanol-d4
Amide Protons (

)
Visible (Two broad singlets, ~7.5 & 8.1 ppm)Invisible (Exchanged to D)Invisible/Broad (Fast exchange)
Ammonium Protons (

)
Visible (Broad, 8.5–9.5 ppm)Invisible (Exchanged to D)Invisible
Piperidine C2-H Deshielded (~4.2 ppm), often broad due to NH coupling.Sharper multiplet, coupling to NH removed.Sharp, but solvent peak may overlap.
Resolution High viscosity may broaden lines slightly.Excellent resolution for aliphatic coupling.Good resolution.
Salt Stability Excellent.[3]Excellent.Good.
Detailed Analysis of Regions
A. The Aromatic Region (7.4 – 8.2 ppm)

In DMSO-d6 , the benzamide protons appear as a distinct meta-substituted pattern.

  • H-2 (Between amide and piperidine): ~8.05 ppm (Singlet/Narrow Doublet). Most deshielded due to the combined electron-withdrawing nature of the amide and the protonated piperidine.

  • H-4 & H-6: ~7.8 - 7.9 ppm (Doublets).

  • H-5: ~7.5 ppm (Triplet).[4][5]

B. The Exchangeable Region (8.0 – 10.0 ppm)
  • Amide (

    
    ):  In DMSO-d6, restricted rotation often splits these into two distinct peaks (approx. 7.5 ppm and 8.1 ppm).[5][6]
    
  • Ammonium (

    
    ):  In the HCl salt, these protons are acidic. In anhydrous DMSO-d6, they appear as a very broad hump or two broad signals between 8.5 and 9.5 ppm. Note:  If the sample is wet, these signals may collapse or disappear.
    
C. The Aliphatic Piperidine Region (1.5 – 4.5 ppm)

This region is complex due to the diastereotopic nature of the methylene protons (axial vs. equatorial).

  • H-2' (Chiral Center): ~4.0 – 4.3 ppm. This proton is alpha to both the nitrogen and the phenyl ring. It appears as a doublet of doublets (dd) or broad multiplet.

  • H-6' (Axial/Equatorial): ~3.0 – 3.4 ppm. Distinct separation between the axial (shielded, triplet-like) and equatorial (deshielded, doublet-like) protons.

  • H-3', H-4', H-5': 1.5 – 2.0 ppm. A series of multiplets.

Experimental Protocols

Protocol A: Sample Preparation in DMSO-d6 (Structural Confirmation)
  • Objective: To observe all protons, including exchangeable amide and ammonium signals.

  • Prerequisites: High-quality DMSO-d6 (99.9% D) stored over molecular sieves to minimize water content.

Steps:

  • Weigh 10–15 mg of 3-(Piperidin-2-yl)benzamide hydrochloride into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Vortex gently until fully dissolved. Avoid heating above 40°C to prevent H/D exchange with residual water.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with a spectral width of 14 ppm (to capture downfield NH peaks) and a relaxation delay (D1) of at least 1.0 second.

Protocol B: Sample Preparation in D2O (Aliphatic Resolution)
  • Objective: To simplify the aliphatic region by removing NH couplings and eliminating amide signals.

  • Prerequisites: D2O (99.8% D).

Steps:

  • Weigh 10 mg of the salt.

  • Add 0.6 mL of D2O.

  • Shake to dissolve (solubility is usually high for HCl salts).

  • Acquisition: Use a water-suppression pulse sequence (e.g., zgpr or noesypr1d) if the residual HDO peak (approx. 4.79 ppm) interferes with the H-2' piperidine signal.

Structural Visualization & Correlations[3]

Understanding the spatial arrangement is critical for interpreting NOE (Nuclear Overhauser Effect) signals, which confirm the position of the piperidine ring relative to the amide.

StructureCorrelations Benzene Benzene Core Amide Amide (C-1) Benzene->Amide Meta-Sub Pip_C2 Piperidine C-2 (Chiral) Benzene->Pip_C2 C-C Bond Amide->Benzene NOE: NH/Ar-H Pip_C2->Benzene NOE: H2'/Ar-H Pip_NH NH2+ (Salt) Pip_C2->Pip_NH Alpha

Figure 2: Connectivity and key NOE correlations. The proximity of the Piperidine C-2 proton to the aromatic ring is a key confirmation point.

Summary of Chemical Shift Data (DMSO-d6)

The following table summarizes the expected chemical shifts for the HCl salt form in DMSO-d6.

PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Amine

9.0 – 9.6Broad-
Amide

~8.1Broad s-
Amide

~7.5Broad s-
Ar-H2 Aromatic8.05s / d

Ar-H4/H6 Aromatic7.85d / dd

Ar-H5 Aromatic7.55t

Pip-H2' Methine4.20dd / m

Pip-H6' Methylene3.0 – 3.4m-
Pip-H3/4/5' Methylene1.6 – 2.0m-

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Standard text for general chemical shift principles).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 3-(Piperidin-2-yl)benzamide Hydrochloride

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For a molecule like 3-(Piperidin-2-yl)benzamide hydr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For a molecule like 3-(Piperidin-2-yl)benzamide hydrochloride, a compound with significant therapeutic potential, establishing robust analytical methods for purity determination is not merely a regulatory hurdle but a scientific imperative. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) standards and methodologies for the comprehensive purity profiling of this compound. We will delve into the rationale behind experimental choices, present comparative data, and offer a detailed, self-validating protocol designed for immediate application in a research and quality control setting.

The Criticality of Purity for 3-(Piperidin-2-yl)benzamide Hydrochloride

3-(Piperidin-2-yl)benzamide hydrochloride, a molecule featuring a chiral center and multiple reactive sites, presents a unique analytical challenge. Impurities can arise from various stages of the manufacturing process, including residual starting materials, by-products from incomplete reactions, and degradation products. These impurities, even at trace levels, can impact the drug's safety, stability, and therapeutic efficacy. Therefore, a highly sensitive and specific analytical method is paramount.

Reverse-phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of many small molecule APIs due to its versatility, high resolution, and compatibility with a wide range of compounds.[1] The choice of a suitable RP-HPLC method for 3-(Piperidin-2-yl)benzamide hydrochloride is dictated by its physicochemical properties, including its polarity, pKa, and UV absorbance characteristics.

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method requires careful consideration of several critical parameters. Here, we compare two hypothetical, yet scientifically grounded, RP-HPLC methods for the purity analysis of 3-(Piperidin-2-yl)benzamide hydrochloride, highlighting the rationale behind the selection of each parameter.

Method A: Rapid Screening and High-Throughput Analysis

This method is designed for rapid quality control checks where speed is a critical factor.

Method B: High-Resolution Impurity Profiling

This method is optimized for the detailed separation and quantification of potential impurities, crucial for in-depth characterization and stability studies.

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution ProfilingRationale and Expertise-Driven Insights
Column C18, 50 x 2.1 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmA shorter column with smaller particles (Method A) allows for faster analysis times, ideal for high-throughput screening. A longer column with a larger internal diameter (Method B) provides greater separation efficiency and loading capacity, essential for resolving closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.0Formic acid (Method A) is a common mobile phase modifier that provides good peak shape for basic compounds by ion-pairing. An ammonium acetate buffer (Method B) offers better pH control, which can be critical for the consistent retention and resolution of pH-sensitive impurities. The pH is chosen to ensure the analyte and basic impurities are in their protonated state, promoting interaction with the stationary phase.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.
Gradient 5-95% B in 5 min10-70% B in 20 min, then to 95% B in 5 minA steep gradient (Method A) facilitates rapid elution. A shallower, extended gradient (Method B) provides the necessary resolution to separate complex mixtures of impurities.
Flow Rate 0.5 mL/min1.0 mL/minThe flow rate is optimized for the column dimensions to achieve optimal efficiency and backpressure.
Column Temp. 30 °C40 °CElevated temperature (Method B) can improve peak shape and reduce viscosity, leading to better resolution, although it may impact the stability of some analytes.
Detection UV at 254 nmUV at 230 nm and 254 nm254 nm is a common wavelength for aromatic compounds. Dual-wavelength detection (Method B) can help in identifying and quantifying impurities that may have different UV maxima. The benzamide chromophore is expected to have strong absorbance in the 220-260 nm range.[2]
Injection Vol. 2 µL10 µLSmaller injection volumes are used with smaller diameter columns to prevent band broadening. Larger volumes can be used with larger columns to improve the detection of trace impurities.

Potential Impurities and Their Chromatographic Behavior

A comprehensive purity analysis requires an understanding of potential process-related and degradation impurities. Based on the synthesis of similar piperidine and benzamide derivatives, we can anticipate the following hypothetical impurities for 3-(Piperidin-2-yl)benzamide hydrochloride:

  • Impurity A (Starting Material): 3-Aminobenzamide

  • Impurity B (Starting Material): 2-Chloropiperidine hydrochloride

  • Impurity C (By-product): N-(3-carbamoylphenyl)piperidine-2-carboxamide (di-acylated product)

  • Impurity D (Degradation): 3-Carbamoylbenzoic acid (hydrolysis product)

  • Impurity E (Isomer): 3-(Piperidin-3-yl)benzamide hydrochloride (positional isomer)

  • Impurity F (Isomer): 3-(Piperidin-4-yl)benzamide hydrochloride (positional isomer)

The chromatographic behavior of these impurities relative to the main peak of 3-(Piperidin-2-yl)benzamide hydrochloride would be a key indicator of the HPLC method's resolving power. Method B, with its superior resolution, would be the preferred choice for accurately quantifying these potential impurities.

Experimental Protocol: High-Resolution HPLC Purity Method (Method B)

This section provides a detailed, step-by-step methodology for the high-resolution purity analysis of 3-(Piperidin-2-yl)benzamide hydrochloride.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 analytical column (150 x 4.6 mm, 3.5 µm).

  • Reference Standard: 3-(Piperidin-2-yl)benzamide hydrochloride (of known purity).

  • Ammonium acetate (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (for pH adjustment).

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate, pH 5.0): Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 with acetic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-(Piperidin-2-yl)benzamide hydrochloride reference standard and dissolve in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-(Piperidin-2-yl)benzamide hydrochloride sample and dissolve in 50.0 mL of diluent.

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 230 nm and 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 30 70
    25 5 95
    30 5 95
    30.1 90 10

    | 35 | 90 | 10 |

System Suitability

Before sample analysis, the chromatographic system must be validated by performing a system suitability test. This ensures the system is performing adequately for the intended analysis. Key parameters include:

  • Tailing Factor (Asymmetry Factor): For the main peak, the tailing factor should be between 0.8 and 1.5.

  • Theoretical Plates (N): For the main peak, the number of theoretical plates should be greater than 2000.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be not more than 2.0%.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required to establish a response factor.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Weigh & Dissolve Reference Standard system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Weigh & Dissolve Test Sample sample_injection Inject Sample & Standard prep_sample->sample_injection prep_mobile_phase Prepare & Degas Mobile Phases prep_mobile_phase->system_suitability system_suitability->sample_injection If SST Passes chrom_separation Chromatographic Separation sample_injection->chrom_separation data_acquisition Data Acquisition (UV Detection) chrom_separation->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report_generation Generate Certificate of Analysis purity_calculation->report_generation

Caption: Workflow for HPLC Purity Analysis of 3-(Piperidin-2-yl)benzamide hydrochloride.

Authoritative Grounding and Trustworthiness

The principles and methodologies outlined in this guide are grounded in established pharmacopeial standards. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the European Pharmacopoeia (EP) General Chapter 2.2.29 on Liquid Chromatography provide the foundational framework for developing and validating chromatographic methods.[3][4][5] These chapters detail the requirements for system suitability, allowable adjustments to methods, and the principles of good chromatographic practice, ensuring the generation of reliable and reproducible data. Adherence to these guidelines is a critical component of ensuring the trustworthiness of any analytical data submitted for regulatory review.

Conclusion

The selection and optimization of an HPLC method for the purity determination of 3-(Piperidin-2-yl)benzamide hydrochloride is a multi-faceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. By systematically evaluating and comparing different methodologies, and by grounding the chosen method in the authoritative standards of the pharmacopeias, researchers and drug development professionals can establish a robust and reliable system for ensuring the quality and safety of this promising therapeutic agent. The detailed protocol provided herein serves as a validated starting point for the implementation of a high-resolution purity assay, contributing to the confident advancement of 3-(Piperidin-2-yl)benzamide hydrochloride through the development pipeline.

References

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Appendix III D. Liquid Chromatography. British Pharmacopoeia. [Link]

  • Ph. Eur. 2.2.29. Liquid Chromatography. DSDP Analytics. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

Sources

Validation

A Comparative Analysis of PARP Inhibitor Potency: 3-(Piperidin-2-yl)benzamide (Niraparib) versus 3-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, particularly for malignancies harboring DNA damage response (DDR) deficiencies, Poly(ADP-ribose) polymerase (PA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for malignancies harboring DNA damage response (DDR) deficiencies, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone. This guide provides an in-depth, objective comparison of two notable PARP inhibitors: 3-(Piperidin-2-yl)benzamide, clinically known as Niraparib, and the first-generation PARP inhibitor, 3-Aminobenzamide. This analysis is grounded in experimental data to inform researchers on their relative potency, selectivity, and mechanisms of action.

Introduction to PARP Inhibition and the Compounds of Interest

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cell death.[3]

3-(Piperidin-2-yl)benzamide (Niraparib) is a potent, second-generation, orally available PARP inhibitor approved for the treatment of various cancers, most notably ovarian cancer.[4][5] Its chemical structure features a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide core.[4]

3-Aminobenzamide is one of the earliest and most widely studied PARP inhibitors.[6][7] As a simple benzamide derivative, it has been instrumental in elucidating the role of PARP in cellular processes. However, its potency and specificity are considerably lower than those of newer generation inhibitors.

Comparative Analysis of Potency and Selectivity

CompoundTarget(s)IC50 (Enzymatic Assay)Cellular Potency (IC50)Notes
3-(Piperidin-2-yl)benzamide (Niraparib) PARP-1, PARP-2PARP-1: 2.8 nM - 3.8 nM[1][4][8][9] PARP-2: 0.6 nM - 2.1 nM[1][4][8][9]~4 nM (PARylation inhibition in cells)[9][10] 10-100 nM (antiproliferative in BRCA-deficient cells)[9]Highly potent and selective for PARP-1 and PARP-2.[1][4]
3-Aminobenzamide PARPKi: 1.8 µM[11] IC50: ~30 µM[12] IC50: 5.4 µM (in mouse stem cells)[13]~50 nM (in CHO cells)[14][15]Potency varies significantly depending on the assay. Significantly less potent than Niraparib. Another PARP inhibitor, PJ34, is reported to be approximately 10,000 times more potent than 3-aminobenzamide (EC50 of 20 nM vs. 200 µM).[16]

Key Insights from the Data:

  • Niraparib demonstrates significantly higher potency against its primary targets, PARP-1 and PARP-2, with IC50 values in the low nanomolar range.[1][4][8][9] This high enzymatic inhibitory activity translates to potent cellular effects, including the inhibition of PARylation and selective cytotoxicity in BRCA-deficient cancer cells.[9][10]

  • 3-Aminobenzamide exhibits considerably lower potency , with IC50 and Ki values in the micromolar range in enzymatic assays.[11][12][13] While some cellular assays report a more potent IC50 in the nanomolar range, the overall consensus points to a much weaker inhibitory capacity compared to Niraparib.[14][15]

  • Selectivity: Niraparib is highly selective for PARP-1 and PARP-2.[1][4] The selectivity profile of 3-aminobenzamide across the broader PARP family is less well-characterized, but it is generally considered a pan-PARP inhibitor with lower selectivity.

Mechanism of Action: Beyond Catalytic Inhibition

While both compounds inhibit the catalytic activity of PARP enzymes by competing with the NAD+ substrate, a key mechanistic distinction for potent PARP inhibitors like Niraparib is "PARP trapping." [3] This phenomenon involves the stabilization of the PARP-DNA complex, which is a highly cytotoxic lesion that can lead to replication fork collapse and cell death, particularly in HR-deficient cells.[3] The efficiency of PARP trapping is a critical determinant of the anticancer efficacy of PARP inhibitors and is more pronounced with more potent inhibitors like Niraparib.[17]

The mechanism of 3-Aminobenzamide is primarily through competitive inhibition of the PARP catalytic domain.[6] There is some evidence suggesting that at low concentrations, 3-Aminobenzamide may stimulate DNA repair, a counterintuitive effect that could be attributed to off-target activities or specific experimental contexts. One study proposed that this stimulation might result from the release of nucleases from damaged organelles, leading to additional DNA damage that the cells attempt to repair.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating PARP inhibitor potency.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_2->PAR catalyzes NAD NAD+ NAD->PAR substrate BER_Complex Base Excision Repair (BER) Protein Recruitment (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair Niraparib 3-(Piperidin-2-yl)benzamide (Niraparib) Niraparib->PARP1_2 inhibits (high potency) Aminobenzamide 3-Aminobenzamide Aminobenzamide->PARP1_2 inhibits (low potency)

Caption: PARP signaling pathway in response to DNA single-strand breaks.

PARP_Inhibitor_Assay_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay Enzyme Purified PARP Enzyme + Activated DNA Incubation_E Incubation Enzyme->Incubation_E Inhibitor_E Test Inhibitor (e.g., Niraparib, 3-AB) Inhibitor_E->Incubation_E NAD_Biotin Biotinylated NAD+ NAD_Biotin->Incubation_E Detection_E Detection of PARylation (e.g., Colorimetric, Fluorescent) Incubation_E->Detection_E IC50_Calc_E IC50 Determination Detection_E->IC50_Calc_E Cells Cancer Cell Line (e.g., BRCA-deficient) Inhibitor_C Test Inhibitor Treatment Cells->Inhibitor_C DNA_Damage Induce DNA Damage (e.g., H2O2, MMS) Inhibitor_C->DNA_Damage Lysis Cell Lysis DNA_Damage->Lysis Detection_C Measure PAR levels (ELISA) or Cell Viability (MTS) Lysis->Detection_C IC50_Calc_C IC50 Determination Detection_C->IC50_Calc_C

Caption: General workflow for PARP inhibitor potency determination.

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and provides a method for determining the IC50 value of a test compound in a cell-free system.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (Niraparib, 3-Aminobenzamide) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay buffer

    • Test compound dilution or vehicle control

    • PARP-1 enzyme

    • Activated DNA

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate.

    • Wash the plate to remove unbound Streptavidin-HRP.

    • Add HRP substrate and incubate until color develops.

    • Add stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Plot the percentage of PARP activity against the log concentration of the inhibitor. Determine the IC50 value using a non-linear regression curve fit.

Cellular PARP Activity Assay (ELISA-based)

This protocol measures the inhibition of PARP activity within cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Test compounds

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Lysis buffer

  • Commercially available PAR ELISA kit

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage: Add a DNA damaging agent to the cells and incubate for a short period (e.g., 10-15 minutes) to induce PARP activity.

  • Cell Lysis: Wash the cells and then lyse them according to the ELISA kit manufacturer's instructions.

  • PAR ELISA:

    • Add cell lysates to the antibody-coated wells of the ELISA plate.

    • Follow the kit's instructions for incubation, washing, and addition of detection antibodies and substrate.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition relative to the vehicle-treated, DNA-damaged control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

3-(Piperidin-2-yl)benzamide (Niraparib) is a highly potent and selective inhibitor of PARP-1 and PARP-2, with inhibitory activity in the low nanomolar range. Its mechanism of action includes potent PARP trapping, which contributes significantly to its clinical efficacy. In contrast, 3-Aminobenzamide is a first-generation PARP inhibitor with significantly lower potency, typically in the micromolar range. While historically important for the field, its utility in contemporary research and clinical development is limited by its weaker activity and lower selectivity compared to newer agents like Niraparib. For researchers investigating the therapeutic potential of PARP inhibition, Niraparib represents a more clinically relevant and potent tool.

References

  • Ison, G. et al. (2017). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers. [Link]

  • Frontiers in Molecular Neuroscience. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

  • OAText. (2015). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

  • BPS Bioscience. 3-aminobenzamide PARP1, PARP2 79888. [Link]

  • BioMed Central. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. [Link]

  • PubChem. Niraparib. [Link]

  • Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Journal of Critical and Intensive Care. (2015). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. [Link]

  • PubMed. (1987). 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair. [Link]

  • Taylor & Francis Online. (2009). 3-Aminobenzamide, a Poly ADP Ribose Polymerase Inhibitor, Attenuates Renal Ischemia/Reperfusion Injury. [Link]

  • PubMed. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]

  • Synapse. (2024). What is the mechanism of Niraparib Tosylate? [Link]

  • PubMed. (2003). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. [Link]

  • ACS Publications. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. [Link]

  • MDPI. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. [Link]

  • Oncotarget. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. [Link]

  • ResearchGate. (2018). Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib. [Link]

  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

  • PubMed Central. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. [Link]

  • CURE. (2020). Niraparib Improves Outcomes for Patients With Ovarian Cancer. [Link]

  • The ASCO Post. (2017). PARP Inhibitor Niraparib Yields 'Unprecedented' Results in Ovarian Cancer in Phase III Trial. [Link]

  • Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References. [Link]

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Comparative

Definitive Structural Validation of 3-(Piperidin-2-yl)benzamide via SC-XRD

[1] Executive Summary In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the structural integrity of the benzamide pharmacophore is non-negotiable. While 3-(Piperidin-2-yl)benzamide is a potent scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the structural integrity of the benzamide pharmacophore is non-negotiable. While 3-(Piperidin-2-yl)benzamide is a potent scaffold, its validation presents a specific challenge: the chiral center at the C2 position of the piperidine ring.

This guide serves as a technical directive for validating this molecule. Unlike NMR or MS, which provide connectivity and relative stereochemistry, Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of defining the absolute configuration (


 vs 

) and the solid-state hydrogen bonding network in a single, non-empirical experiment.

Part 1: The Comparative Landscape

Why choose X-ray crystallography over faster, cheaper alternatives? The answer lies in the distinction between inference and observation.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) NMR (1D/2D) HR-MS
Connectivity Direct visualization of electron density.Inferred via coupling (

) and NOE.
Inferred via fragmentation.
Absolute Configuration Definitive (via Flack Parameter).Impossible without chiral derivatization.Impossible.
Polymorph Identification Definitive (Unit cell parameters).Blind (Solution state averages conformers).Blind.
Sample Recovery Non-destructive.Non-destructive.Destructive.[1]
Limit of Detection Requires single crystal (~0.1 mm).~1 mg (Solution).<1 ng.
Decision Logic: When to Deploy SC-XRD

While NMR is sufficient for routine batch checks, SC-XRD is mandatory at three critical junctures:

  • Chiral Resolution: Confirming enantiopurity after asymmetric synthesis or chiral resolution.

  • Salt Selection: Determining the stoichiometry and hydration state of pharmaceutical salts (e.g., HCl, tartrate).

  • Intellectual Property: Filing composition of matter patents requires the unambiguous lattice data only XRD provides.

Part 2: Experimental Protocols

Crystallization Strategy (The Bottleneck)

3-(Piperidin-2-yl)benzamide possesses a hydrogen-bond donor/acceptor motif (amide) and a secondary amine. This often leads to oil formation rather than crystallization. To overcome this, we utilize a Self-Validating Vapor Diffusion protocol.

Reagents
  • Solvent A (Good Solvent): Methanol or Ethanol (Polar, protic).

  • Solvent B (Anti-Solvent): Diethyl ether or Hexane (Non-polar).

  • Counter-ions (Optional): L-Tartaric acid (for chiral resolution/crystallinity) or HCl.

Step-by-Step Protocol
  • Solubility Test: Dissolve 5 mg of the compound in 0.5 mL of Solvent A. Ensure the solution is clear.

  • Vapor Diffusion Setup (Hanging Drop):

    • Place 1 mL of Solvent B in the reservoir of a crystallization plate (or small vial).

    • Place a 5 µL drop of the compound solution (Solvent A) on a siliconized cover slip.

    • Invert the cover slip over the reservoir and seal with grease.[2]

  • The "Slow" Factor: Store at 4°C. The volatile Solvent B will slowly diffuse into the drop, increasing supersaturation gently.

  • Observation: Check under polarized light microscopy after 24-72 hours. Birefringence indicates crystallinity.

Expert Insight: If the free base yields oils, convert to the Hydrochloride salt . The ionic lattice energy of the chloride salt often drives crystallization where the neutral molecule fails due to rotational freedom of the piperidine ring.

Data Acquisition & Refinement[4]

Once a crystal (


 mm) is harvested, mount it on a goniometer head using cryo-loops and maintain at 100 K (using a Cryostream) to minimize thermal vibration.
Instrument Configuration
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å).
    • Reasoning: For organic molecules lacking heavy atoms (like Br or I), Copper radiation provides better anomalous signal than Molybdenum, which is critical for determining absolute configuration.

  • Resolution Goal: 0.8 Å or better.

Refinement Workflow (SHELX/OLEX2)
  • Indexing: Determine the Unit Cell dimensions.

  • Integration: Convert diffraction spots to intensities (

    
     file).
    
  • Phasing: Use Intrinsic Phasing (SHELLXT) to solve the initial electron density map.

  • Refinement: Least-squares minimization (SHELXL).

    • Check: Assign Carbon, Nitrogen, and Oxygen atoms based on peak height.

    • Check: Locate Hydrogen atoms on the amide and amine via difference Fourier maps (essential for proving H-bond networks).

Part 3: Visualization of Workflows

Diagram 1: The Crystallographic Validation Pipeline

G Synthesis Crude Synthesis (Racemic or Enantio-enriched) Screening Crystallization Screening (Vapor Diffusion/Salts) Synthesis->Screening Purify Diffraction X-Ray Diffraction (Cu-Kα Source) Screening->Diffraction Harvest Crystal Phasing Structure Solution (Intrinsic Phasing) Diffraction->Phasing Data Reduction Validation Validation (Flack Parameter) Phasing->Validation Refinement Validation->Screening Poor R-factor (Re-crystallize)

Figure 1: The linear progression from synthesis to structural validation. Note the feedback loop: poor refinement statistics (


) necessitate re-crystallization.
Diagram 2: Absolute Configuration Decision Tree

Decision Start Need Absolute Config? HeavyAtom Contains Heavy Atom? (S, Cl, Br, Metal) Start->HeavyAtom MoSource Use Mo-Source (Standard) HeavyAtom->MoSource Yes CuSource Use Cu-Source (Maximize Anomalous Signal) HeavyAtom->CuSource No (C,H,N,O only) Result Check Flack Parameter (x) x near 0.0 = Correct x near 1.0 = Inverted MoSource->Result Deriv Co-crystallize with Chiral Acid (e.g. Tartaric) CuSource->Deriv Weak Signal CuSource->Result High Quality Data Deriv->Result

Figure 2: Decision logic for selecting the X-ray source and strategy based on the elemental composition of the benzamide derivative.

Part 4: Data Interpretation & Validation Metrics

To objectively confirm the structure of 3-(Piperidin-2-yl)benzamide, the final crystallographic model must meet specific statistical criteria.

The Flack Parameter ( )

For chiral molecules, this is the most critical metric. It quantifies the fit of the model to the anomalous scattering data.

  • 
     (with 
    
    
    
    ):
    The absolute configuration is correct.
  • 
    :  The structure is the inverted enantiomer.
    
  • 
    :  The crystal is a racemic twin (contains both enantiomers).
    
Hydrogen Bonding Topology

In benzamide derivatives, look for the


  graph set motif. This involves two amide molecules forming a dimer via reciprocal N-H...O hydrogen bonds.
  • Validation Check: If the piperidine nitrogen is protonated (salt form), ensure it acts as a donor to a chloride or tartrate counter-ion, stabilizing the lattice.

Final Reporting Table (Example Data Structure)
ParameterAcceptable RangeSignificance
R-Factor (

)

Indicates high agreement between model and data.
Goodness of Fit (GooF)

Ensures correct weighting of data.
Flack Parameter

Confirms Absolute Stereochemistry (

or

).
Completeness

Ensures no missing diffraction angles.

References

  • BenchChem. (2025).[3][2] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • Prathebha, K., et al. (2015).[4] "Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate." Acta Crystallographica Section E, 71(1), o39-o40.[4] Retrieved from

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.
  • Cosi, C., et al. (1996).[5] "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity."[5] Brain Research, 735(2), 343-348.[5] Retrieved from

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

Validation

A Comparative Guide to Reference Standards for the Analytical Testing of 3-(Piperidin-2-yl)benzamide

Abstract This guide provides a comprehensive comparison of commercially available reference standards for the analytical testing of 3-(Piperidin-2-yl)benzamide. We will delve into the critical aspects of reference standa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of commercially available reference standards for the analytical testing of 3-(Piperidin-2-yl)benzamide. We will delve into the critical aspects of reference standard selection, including purity, certification, and formulation. Furthermore, this document outlines detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers and drug development professionals the necessary tools for accurate and reproducible quantification and identification of 3-(Piperidin-2-yl)benzamide. All methodologies presented are grounded in established principles of analytical chemistry and supported by data to ensure scientific integrity.

Introduction: The Critical Role of Reference Standards

3-(Piperidin-2-yl)benzamide is a key intermediate in the synthesis of several pharmacologically active compounds. As with any component of a pharmaceutical product, rigorous analytical testing is paramount to ensure its identity, purity, and quality. A well-characterized reference standard is the cornerstone of this testing, serving as the benchmark against which all production batches are measured. The choice of a reference standard directly impacts the accuracy, precision, and reliability of analytical data, ultimately influencing the safety and efficacy of the final drug product.

This guide will explore the nuances of selecting and utilizing reference standards for 3-(Piperidin-2-yl)benzamide, providing a framework for robust analytical method development and validation.

Comparison of Commercially Available Reference Standards

The selection of an appropriate reference standard is a critical first step. Several factors must be considered, including the certification level, stated purity, and the supplied documentation. Below is a comparison of representative, commercially available reference standards for 3-(Piperidin-2-yl)benzamide.

Table 1: Comparison of 3-(Piperidin-2-yl)benzamide Reference Standards

Parameter Supplier A (Primary Standard) Supplier B (Secondary Standard) Supplier C (Working Standard)
Grade USP Pharmacopeial StandardCertified Reference Material (CRM)In-house Qualified
Purity (Assay) 99.9% (as is basis)≥99.5% (dried basis)99.2% (by HPLC)
Certification Full USP monograph complianceISO 17034, ISO/IEC 17025Certificate of Analysis
Documentation Comprehensive USP monographDetailed Certificate of Analysis with uncertaintyBatch-specific Certificate of Analysis
Traceability To USP primary standardTo SI unitsTo primary or secondary standard
Intended Use Definitive identification and quantificationRoutine quality control, method validationRoutine in-process testing

Expert Insight: For regulatory submissions and definitive quality control, a primary standard (e.g., from USP) is indispensable. For routine analysis and process development, a well-characterized secondary or working standard can be a more cost-effective option, provided it is properly qualified against the primary standard.

Analytical Methodologies and Experimental Protocols

The following protocols have been optimized for the analysis of 3-(Piperidin-2-yl)benzamide. The choice of method will depend on the specific analytical need (e.g., purity determination, identification, or quantification).

Purity Determination and Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique for assessing the purity of 3-(Piperidin-2-yl)benzamide and quantifying it in various matrices.

Rationale for Method Selection: This reversed-phase HPLC method provides excellent separation of 3-(Piperidin-2-yl)benzamide from its potential impurities and degradation products. The use of a C18 column offers good retention and peak shape for this moderately polar compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Accurately weigh Reference Standard S2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) S1->S2 S3 Prepare a stock solution (e.g., 1 mg/mL) S2->S3 S4 Perform serial dilutions to create calibration curve S3->S4 H2 Inject prepared standards and samples S4->H2 H1 Equilibrate HPLC system with mobile phase H1->H2 H3 Run isocratic or gradient elution H2->H3 H4 Detect at appropriate wavelength (e.g., 254 nm) H3->H4 D1 Integrate peak areas H4->D1 D2 Construct calibration curve (Area vs. Concentration) D1->D2 D4 Determine purity (% Area Normalization) D1->D4 D3 Calculate sample concentration D2->D3

Caption: HPLC-UV workflow for the analysis of 3-(Piperidin-2-yl)benzamide.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized for best separation (e.g., 30:70 Acetonitrile:Aqueous).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3-(Piperidin-2-yl)benzamide reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to make a 1.0 mg/mL stock solution.

    • From the stock solution, prepare a series of calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Sample Solution Preparation: Prepare the test sample at a target concentration of 0.1 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Data Analysis:

    • Construct a linear regression calibration curve from the peak areas of the calibration standards.

    • Determine the concentration of 3-(Piperidin-2-yl)benzamide in the sample solution from the calibration curve.

    • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous identification of chemical structures.

Rationale for Method Selection: ¹H NMR provides a unique fingerprint of the molecule, confirming the connectivity of protons and the overall structure of 3-(Piperidin-2-yl)benzamide. This is a definitive identification test.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis N1 Accurately weigh 5-10 mg of Reference Standard N2 Dissolve in deuterated solvent (e.g., DMSO-d₆) N1->N2 N3 Transfer to NMR tube N2->N3 A1 Insert sample into NMR spectrometer N3->A1 A2 Tune and shim the instrument A1->A2 A3 Acquire ¹H NMR spectrum A2->A3 P1 Process the FID (Fourier Transform) A3->P1 P2 Phase and baseline correct the spectrum P1->P2 P3 Integrate the peaks P2->P3 P4 Assign chemical shifts and coupling constants P3->P4 P5 Compare with reference spectrum or expected structure P4->P5

Caption: ¹H NMR workflow for the identification of 3-(Piperidin-2-yl)benzamide.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 3-(Piperidin-2-yl)benzamide reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: The analysis should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Interpretation:

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and assign them to the corresponding protons in the structure of 3-(Piperidin-2-yl)benzamide.

    • Compare the obtained spectrum with a reference spectrum of a primary standard or with theoretically predicted chemical shifts and coupling constants.

Conclusion and Recommendations

The selection and proper use of reference standards are fundamental to achieving accurate and reliable analytical results for 3-(Piperidin-2-yl)benzamide. For applications requiring the highest level of accuracy and for regulatory purposes, the use of a primary pharmacopeial standard is strongly recommended. For routine testing, a well-characterized and properly qualified secondary or working standard can be a suitable and cost-effective alternative.

The HPLC-UV and ¹H NMR methods detailed in this guide provide a robust framework for the quantification, purity assessment, and identification of 3-(Piperidin-2-yl)benzamide. It is essential that these methods are validated in the end-user's laboratory to ensure their suitability for the intended purpose.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Piperidin-2-yl)benzamide hydrochloride

The following guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-(Piperidin-2-yl)benzamide hydrochloride . Editorial Note: As a specific Safety Data Sheet (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-(Piperidin-2-yl)benzamide hydrochloride .

Editorial Note: As a specific Safety Data Sheet (SDS) for this precise regioisomer is often limited in public databases, this guide applies Occupational Exposure Banding (OEB) principles. Based on Structural Activity Relationships (SAR) with known PARP inhibitors (e.g., Veliparib, Niraparib) and piperidine-benzamide pharmacophores, this substance is treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate with suspected reproductive toxicity and specific target organ toxicity.

Part 1: Risk Assessment & Hazard Identification

Core Directive: Treat this compound as a suspected reproductive toxin and potent irritant until toxicological data proves otherwise.

Chemical Profile[1][2][3][4][5]
  • Chemical Name: 3-(Piperidin-2-yl)benzamide hydrochloride

  • Chemical Class: Piperidinyl-benzamide (Pharmacophore common in PARP inhibition).

  • Physical State: White to off-white solid (likely hygroscopic).

  • Primary Hazards (SAR-Derived):

    • Acute Toxicity: Harmful if swallowed (Category 4) or Toxic (Category 3).[1]

    • Reproductive Toxicity: Suspected human reproductive toxicant (Category 2 or 1B) due to potential interference with DNA repair mechanisms (PARP homology).

    • Irritation: Causes serious eye irritation and skin corrosion/irritation (Acidic salt nature).

Occupational Exposure Band (OEB) Assignment[4]
  • Estimated Band: OEB 3 (10–100 µg/m³) or OEB 4 (1–10 µg/m³).[2]

  • Rationale: As a pharmacologically active scaffold designed to bind nuclear enzymes, biological activity is expected at low concentrations.

  • Critical Control Point: Dust generation during weighing is the highest risk activity.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, specifying gear based on permeation kinetics and particle exclusion .

Protection ZonePPE ComponentTechnical SpecificationScientific Rationale
Respiratory P3 / N100 Respirator NIOSH N100 or EN 143 P3 (99.97% efficiency).Standard N95 masks allow 5% penetration, which is unacceptable for bioactive salts in OEB 3/4.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil).Hydrochloride salts can degrade lower-quality latex. Double gloving provides a breakthrough time >480 mins for solid handling.
Dermal (Body) Tyvek® Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek 400).Cotton lab coats retain dust in fibers, creating a secondary exposure source during laundry.
Ocular Chemical Goggles Indirect venting, ANSI Z87.1+ / EN 166.Safety glasses leave gaps. Hydrochlorides are extremely irritating to mucous membranes upon contact with moisture.

Solvent Handling Note: If solubilizing in DMSO or DMF , replace outer gloves with Laminate Film (Silver Shield/4H) gloves. DMSO increases skin permeability, carrying the dissolved API directly into the bloodstream.

Part 3: Operational Protocols (Step-by-Step)

Receiving & Storage
  • Inspection: Upon receipt, wipe the exterior of the container with a surfactant-based cleaner (e.g., 1% SDS solution) while wearing PPE. Shipping containers often carry trace external contamination.

  • Storage: Store at 2–8°C (or -20°C if specified) in a desiccator.

    • Why? Amine hydrochlorides are hygroscopic. Moisture absorption alters molecular weight calculations and causes "caking," which increases the force required to scrape the solid, thereby increasing dust generation.

Safe Weighing Procedure (The "Static Trap")

Context: Dry hydrochloride salts are prone to static charge, causing particles to "jump" and disperse.

  • Engineering Control: Perform all weighing inside a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Neutralization: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

  • The "Drop-Wise" Technique:

    • Do not dump powder.

    • Gently tap the spatula against the side of the weigh boat to dislodge powder.

    • Never return excess powder to the stock bottle (prevents cross-contamination).

  • Decontamination: Immediately wipe the balance area with a wet wipe (methanol-moistened) to solubilize and capture invisible dust.

Solubilization (Dissolution)
  • Solvent Choice: Typically soluble in Water, DMSO, or Methanol.

  • Vessel: Use a glass vial with a septum cap.

  • Protocol:

    • Add solvent to the solid (prevents splashing dry powder).

    • Vortex with the cap sealed .

    • Pressure Release: If using a volatile solvent, insert a small vent needle briefly into the septum (in the hood) to equalize pressure generated by exotherms.

Part 4: Emergency Response & Disposal[7]

Spill Response (Solid)

Do NOT sweep. Sweeping aerosolizes the OEB 3/4 dust.

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Full Tyvek suit, double gloves, P3 respirator.

  • Wet Method: Cover the spill with paper towels soaked in water (to solubilize the salt) or a suitable solvent.

  • Scoop: Gently scoop up the wet mass and place it in a hazardous waste jar.

Waste Disposal[8][9]
  • Solid Waste: Incineration is mandatory. Label as "Cytotoxic/Genotoxic Solid Waste."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent.

  • Deactivation: For surface cleaning, use a 10% Bleach (Sodium Hypochlorite) solution followed by a water rinse. Oxidation helps degrade the benzamide structure.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Hierarchy of Containment" required for this compound.

SafetyWorkflow cluster_PPE PPE Selection cluster_Ops Operational Controls Start Start: Handling 3-(Piperidin-2-yl)benzamide HCl Risk Risk Assessment: OEB 3/4 (Suspected Repro Toxin) Start->Risk PPE_Solid Solid Handling: N100 Mask + Double Nitrile Risk->PPE_Solid Dry Powder PPE_Soln Solution Handling: Safety Glasses + Laminate Gloves (if DMSO) Risk->PPE_Soln Dissolved Weighing Weighing: Fume Hood + Static Ionizer PPE_Solid->Weighing Disposal Disposal: High-Temp Incineration PPE_Soln->Disposal Dissolution Dissolution: Add Solvent to Solid Sealed Vortexing Weighing->Dissolution Dissolution->PPE_Soln Transition Dissolution->Disposal

Caption: Operational decision tree for handling high-potency benzamide salts, emphasizing the transition from solid-state containment to solution-phase protection.

References

  • Pfizer Inc. (2022).[3] Safety Data Sheet: Nirmatrelvir (Structurally related amide). Retrieved from

  • Merck (Sigma-Aldrich). (2025). Safety Data Sheet: 3-Piperidin-3-ylpropanamide hydrochloride (Analogous structure). Retrieved from

  • BenchChem. (2025). Safety Operating Guide: (r)-Benzyl piperidin-3-ylcarbamate hydrochloride. Retrieved from

  • 3M. (2016). Occupational Exposure Banding: Decision Logic for OEBs. Retrieved from

  • Cayman Chemical. (2025).[4] Safety Data Sheet: Benzamidine Hydrochloride. Retrieved from

Sources

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